2-(2,5-dimethylphenyl)benzoic Acid
Description
The exact mass of the compound this compound, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-8-11(2)14(9-10)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGFZXIYNOLQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413938 | |
| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253351-62-1 | |
| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Landscape of Dimethyl-Substituted Biaryl Carboxylic Acids: A Technical Guide
A Note on Isomeric Specificity: Initial searches for "2-(2,5-dimethylphenyl)benzoic acid" did not yield a specific, registered CAS number, suggesting it is not a commonly cataloged compound. This guide will therefore focus on the closely related and well-documented structural isomer, 2,5-Dimethylbenzoic Acid (CAS No. 610-72-0) , also known as isoxylic acid. This compound features the same molecular formula but with the dimethyl substitution on the benzoic acid ring. The information presented herein is pertinent to this specific isomer.
Compound Identification and Properties
2,5-Dimethylbenzoic acid is a disubstituted aromatic carboxylic acid. The presence of the methyl groups and the carboxylic acid moiety on the benzene ring dictates its chemical reactivity and physical properties.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 610-72-0 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| IUPAC Name | 2,5-Dimethylbenzoic acid | [1] |
| Synonyms | Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 132-134 °C | |
| Boiling Point | 268 °C | |
| Solubility | Soluble in ethanol, ether, and hot water. |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for two methyl carbons, six aromatic carbons (four substituted, two unsubstituted), and one carboxyl carbon. |
| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic ring and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of 2,5-dimethylbenzoic acid can be achieved through various methods, with the oxidation of 2,5-dimethylbenzaldehyde or the Grignard carboxylation of 1-bromo-2,5-dimethylbenzene being common laboratory routes.
Generalized Synthesis Workflow
Caption: Synthetic routes to 2,5-dimethylbenzoic acid.
Experimental Protocol: Grignard Carboxylation
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromo-2,5-dimethylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.
-
Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and finely crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction mixture will thicken as the magnesium salt of the carboxylic acid precipitates.
-
Workup: After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt and dissolves the remaining magnesium salts.
-
Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Biological and Pharmacological Context
While specific biological activity data for 2,5-dimethylbenzoic acid is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives and molecules containing the 2,5-dimethylphenyl moiety are of interest in medicinal chemistry.
The 2,5-dimethylphenyl scaffold is a structural feature in some antimicrobial compounds.[2] For instance, it is found in certain phenylpropanoids that exhibit activity against a range of microorganisms, including bacteria and fungi.[2] The development of novel compounds bearing the 2,5-dimethylphenyl substituent has been explored for targeting multidrug-resistant pathogens.[2]
Benzoic acid and its derivatives, in general, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The mechanism of action often involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or disruption of cell membranes.[3][4]
Logical Relationship in Drug Discovery
Caption: Potential roles of the 2,5-dimethylphenyl scaffold.
Applications and Future Directions
2,5-Dimethylbenzoic acid can serve as a valuable building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. These derivatives can be explored for various applications, including:
-
Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.
-
Agrochemicals: As a scaffold for the development of new herbicides, pesticides, or plant growth regulators.
-
Pharmaceutical Research: As a starting material for the synthesis of more complex molecules with potential therapeutic activities.
Future research could focus on the systematic evaluation of the biological activities of 2,5-dimethylbenzoic acid and its derivatives, as well as their potential applications in materials science and agrochemicals. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations.
References
- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijrpr.com [ijrpr.com]
An In-depth Technical Guide to the Physical Properties of 2-(2,5-dimethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physical properties of 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of experimental data for this specific compound in public databases, this document compiles and analyzes data from structurally related isomers and derivatives to offer a predictive profile. Detailed experimental protocols for the determination of key physical and spectral characteristics are provided to guide researchers in the empirical analysis of this and similar novel compounds.
Introduction
This compound is a biphenyl carboxylic acid derivative. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the conformational flexibility and the potential for introducing diverse functionalities. The presence of the carboxylic acid group suggests potential applications as a synthon in organic synthesis and as a fragment in the design of bioactive molecules.
An extensive search of scientific databases did not yield a specific CAS Registry Number or a comprehensive set of experimentally determined physical properties for this compound. This suggests that the compound may be a novel chemical entity or one that is not widely reported in the literature. Consequently, this guide presents a comparative analysis of the physical properties of its close structural isomers and related compounds to provide an estimated physicochemical profile.
Comparative Physicochemical Data
To facilitate a predictive understanding of this compound, the following tables summarize the available physical property data for its structural isomers and a related benzoyl derivative. It is crucial to note that these values are for comparative purposes and the experimental determination for the title compound is highly recommended.
Table 1: Molecular Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₅H₁₄O₂ | 226.27 | Not Found |
| 2-(2,3-Dimethylphenyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 1261932-54-0[1] |
| 2-(2,4-Dimethylphenyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 183313-49-7[2][3] |
| 2,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.18 | 610-72-0[4] |
| 2-(2,5-Dimethylbenzoyl)benzoic acid | C₁₆H₁₄O₃ | 254.28 | 60288-22-4[5][6] |
Table 2: Comparison of Physical Properties of Related Compounds
| Property | 2,5-Dimethylbenzoic acid | 2-(2,5-Dimethylbenzoyl)benzoic acid |
| Melting Point | 132 °C | Not Available |
| Boiling Point | 268 °C | Not Available |
| Solubility | Insoluble in water | Not Available |
| pKa | Not Available | Not Available |
Note: The data for 2,5-Dimethylbenzoic acid is provided as a reference for a structurally simpler, related molecule.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of a solid organic acid like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of the crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
-
A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of a pure compound.
Solubility Determination
The solubility profile is essential for applications in drug delivery and reaction chemistry.
Apparatus:
-
Scintillation vials or test tubes
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
UV-Vis spectrophotometer or HPLC
Procedure (for a given solvent):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a vial.
-
The mixture is agitated using a vortex mixer and then placed in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
The saturated solution is allowed to stand, and the undissolved solid is allowed to settle.
-
A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent.
-
The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.
-
A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated with the standardized NaOH solution, adding small, known volumes of the titrant.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectral Analysis
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.
3.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure (using KBr pellet):
-
A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the aromatic C-H and C=C bonds are identified.
3.4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure (using ESI-MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer.
-
The mass spectrum is acquired in either positive or negative ion mode.
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and characterization of a novel compound.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its investigation. By presenting data on structurally similar compounds and detailing the necessary experimental protocols, we offer a predictive profile and a practical guide for researchers. The provided workflow for characterization serves as a logical pathway for the systematic study of this and other novel chemical entities. The empirical determination of the physical properties of this compound is a necessary next step to fully elucidate its chemical nature and potential applications.
References
- 1. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 183313-49-7|2-(2,4-Dimethylphenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,5-dimethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document outlines the physicochemical properties, a detailed synthetic protocol, and a potential biological mechanism of action for the title compound.
Physicochemical and Computed Properties
Table 1: Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
Note: The data presented in this table is calculated based on the molecular formula. Experimental data for this specific compound is limited.
Experimental Protocols
A plausible and widely used method for the synthesis of 2-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Synthesis of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 2-bromobenzoic acid and (2,5-dimethylphenyl)boronic acid.
Materials:
-
2-bromobenzoic acid
-
(2,5-dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
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1,4-Dioxane
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Water (degassed)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1 equiv.), (2,5-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add 20 mL of toluene and 10 mL of a 2M aqueous solution of sodium carbonate to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield pure this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Hypothesized Signaling Pathway: COX Inhibition
Biphenyl carboxylic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] The diagram below illustrates this hypothetical mechanism of action for this compound.
Caption: Potential mechanism of action via COX enzyme inhibition.
References
Navigating the Solubility Landscape of 2-(2,5-Dimethylphenyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 2-(2,5-dimethylphenyl)benzoic acid in organic solvents. At present, a comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a detailed framework for determining its solubility through established experimental protocols and offers context through the solubility profile of the parent compound, benzoic acid.
Introduction
This compound, a derivative of benzoic acid, is a compound of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The dissolution of a solid in a liquid is a thermodynamic process governed by the intermolecular forces between the solute and the solvent, as well as the entropy change of the system. For a substituted benzoic acid like this compound, the presence of the dimethylphenyl group introduces additional steric and electronic factors that can significantly influence its solubility profile compared to its parent compound.
This guide outlines a robust experimental methodology for quantitatively determining the solubility of this compound and presents qualitative solubility data for benzoic acid to serve as a preliminary reference.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath or shaker with temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the chosen solvents)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can also be used to expedite drying at a lower temperature.
-
Once the solvent is completely removed, place the dish or vial in an oven to ensure all residual solvent is evaporated.
-
Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the gravimetric determination of solubility.
Experimental workflow for gravimetric solubility determination.
Qualitative Solubility of Benzoic Acid in Organic Solvents
While quantitative data for this compound is not currently available, the solubility of its parent compound, benzoic acid, can provide some initial guidance. Benzoic acid is generally soluble in many organic solvents due to its ability to form hydrogen bonds through the carboxylic acid group and van der Waals interactions via the benzene ring.[1][2] The addition of the dimethylphenyl group in the target compound is expected to increase its nonpolar character, which may enhance its solubility in nonpolar solvents and potentially decrease it in more polar solvents compared to benzoic acid.
Table 1: Qualitative Solubility of Benzoic Acid in Common Organic Solvents
| Solvent Classification | Examples | Qualitative Solubility of Benzoic Acid |
| Polar Protic Solvents | Methanol, Ethanol | Generally high solubility[3] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally high solubility |
| Nonpolar Aromatic Solvents | Toluene, Benzene | Soluble |
| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Low solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
This table provides a general overview. Actual solubility can be temperature-dependent.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that requires experimental determination. This guide provides a detailed and reliable gravimetric protocol for researchers to generate this crucial data. While awaiting specific experimental results, the provided qualitative solubility information for the parent compound, benzoic acid, can serve as a useful preliminary reference for solvent selection. The generation of accurate solubility data will be invaluable for the continued research and development of applications involving this compound.
References
Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: A comprehensive analysis of the crystal structure of 2-(2,5-dimethylphenyl)benzoic acid is crucial for understanding its solid-state properties, which are of significant interest in pharmaceutical development and materials science. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound.
Therefore, to illustrate the principles and methodologies, this guide will focus on a closely related and structurally characterized compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide . This analogue shares the key 2,5-dimethylphenyl moiety, and its detailed crystal structure analysis provides a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.
Representative Crystal Structure Data: N-(2,5-Dimethylphenyl)-2-methylbenzamide
The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₇NO |
| Formula Weight | 239.31 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 4.90104 (10) Å |
| b | 5.85657 (16) Å |
| c | 45.8291 (12) Å |
| Volume | 1315.45 (6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.207 Mg/m³ |
| Absorption Coefficient | 0.08 mm⁻¹ |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur Ruby Gemini |
| Reflections Collected | 22131 |
| Independent Reflections | 1414 [R(int) = 0.037] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1414 / 0 / 165 |
| Goodness-of-fit on F² | 1.20 |
| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.097 |
| R indices (all data) | R1 = 0.046, wR2 = 0.098 |
Table 2: Selected Bond Lengths and Angles.
| Bond | Length (Å) | Angle | Degree (°) |
| O1—C8 | 1.234(2) | O1—C8—N1 | 122.5(2) |
| N1—C8 | 1.345(2) | O1—C8—C9 | 120.9(2) |
| N1—C1 | 1.428(2) | N1—C8—C9 | 116.6(2) |
| C1—C2 | 1.391(3) | C8—N1—C1 | 126.8(2) |
| C1—C6 | 1.394(3) | N1—C1—C2 | 120.3(2) |
| C2—C3 | 1.383(3) | N1—C1—C6 | 119.5(2) |
Table 3: Torsion Angles.
| Atoms (A-B-C-D) | Angle (°) |
| O1—C8—N1—C1 | -176.9(2) |
| C9—C8—N1—C1 | 3.6(3) |
| C8—N1—C1—C2 | 48.0(3) |
| C8—N1—C1—C6 | -131.8(2) |
Experimental Protocols
The determination of a crystal structure involves a series of precise experimental steps. The following sections detail the methodologies typically employed, based on the analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]
Synthesis and Crystallization
The initial step is the synthesis of the target compound. For the representative molecule, N-(2,5-Dimethylphenyl)-2-methylbenzamide was prepared according to established synthetic methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution at room temperature.[1] This process is critical as the quality of the crystal directly impacts the resolution and accuracy of the resulting structure.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a diffractometer. For the analogue compound, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[1] The crystal is maintained at a constant temperature (295 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns contain information about the electron density distribution within the crystal.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares on F².[1] During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Visualizations
Diagrams are essential for visualizing experimental workflows and molecular interactions.
Caption: Workflow for Crystal Structure Determination.
Intermolecular Interactions
In the crystal structure of the analogue N-(2,5-Dimethylphenyl)-2-methylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the a-axis of the crystal.[1] The two aromatic rings within the molecule are nearly coplanar.[1] While this compound would lack the N-H donor, it would be expected to form strong O—H···O hydrogen bonds between the carboxylic acid groups, typically resulting in centrosymmetric dimers, a common structural motif for benzoic acids.[2]
Caption: Expected Hydrogen Bonding and Crystal Packing.
Conclusion
While the specific crystal structure of this compound remains to be determined and published, the analysis of the closely related compound N-(2,5-Dimethylphenyl)-2-methylbenzamide provides a robust framework for understanding the necessary experimental procedures and the nature of the data that would be obtained. The methodologies of single-crystal X-ray diffraction are well-established and would allow for a detailed characterization of the three-dimensional atomic arrangement, intermolecular interactions, and solid-state packing of the target molecule. Such data is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. Future research should focus on obtaining single crystals of this compound to elucidate its definitive crystal structure.
References
An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenyl)benzoic Acid
This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in the field of drug development and organic synthesis. This document details a preferred synthetic methodology, experimental protocols, and relevant data, presented in a clear and structured format.
Introduction
This compound is a biaryl carboxylic acid. The synthesis of such molecules is of significant interest due to their prevalence as structural motifs in pharmaceuticals and functional materials. The key challenge in synthesizing this and similar molecules lies in the selective formation of the carbon-carbon bond between the two aromatic rings. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method. This guide will focus on the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction, a method favored for its mild reaction conditions, high yields, and broad functional group tolerance.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halobenzoic acid with an arylboronic acid in the presence of a base. For the target molecule, the reaction proceeds between a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) and 2,5-dimethylphenylboronic acid.
Caption: General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of biphenyl carboxylic acids.[1]
Materials:
-
2-Bromobenzoic acid
-
2,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Distilled water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 mmol, 1.0 eq), 2,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst and Solvent Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%). To this mixture, add a solvent system of toluene and water (e.g., a 4:1 ratio, 10 mL total).
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 80-90 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Quantitative Data
The following table summarizes the typical quantities of reagents and expected yield for the synthesis of this compound via the Suzuki-Miyaura coupling. Yields for Suzuki couplings of aryl bromides with arylboronic acids to form biphenyl carboxylic acids are generally high.[1]
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromobenzoic acid | 201.03 | 1.0 | 1.0 | 201 mg |
| 2,5-Dimethylphenylboronic acid | 149.99 | 1.2 | 1.2 | 180 mg |
| Palladium(II) acetate | 224.50 | 0.01 | 0.01 | 2.2 mg |
| Potassium carbonate | 138.21 | 3.0 | 3.0 | 415 mg |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Reported Yield Range | |
| This compound | 226.27 | 226 | 75-95%* |
*Note: The reported yield range is based on typical yields for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids to produce biphenyl carboxylic acids under similar conditions, as specific yield data for this exact compound under this protocol was not found in the initial search.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of this compound. The protocol outlined in this guide provides a clear and reproducible procedure for obtaining the target compound in high yield. This methodology is well-suited for laboratory-scale synthesis and can likely be adapted for larger-scale production. The mild reaction conditions and the use of readily available reagents make this an attractive route for researchers and professionals in the field of organic and medicinal chemistry.
References
The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl carboxylic acids represent a privileged structural motif in medicinal chemistry and materials science. The inherent conformational constraints imposed by the biaryl axis, often leading to atropisomerism, provide a unique three-dimensional scaffold for molecular recognition. This, combined with the versatile chemical handle of the carboxylic acid group, has led to the development of numerous clinically significant drugs and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of biaryl carboxylic acids, with a focus on seminal synthetic methodologies, key molecular milestones, and the experimental protocols that underpin their preparation and biological evaluation.
Historical Perspective: From Serendipity to Rational Design
The journey of biaryl carboxylic acids is intrinsically linked to the broader history of carbon-carbon bond formation. Early forays into this chemical space were often challenging, relying on harsh reaction conditions and offering limited substrate scope. A pivotal moment in the synthesis of biaryls was the advent of the Ullmann reaction in the early 20th century.[1][2] This copper-mediated coupling of aryl halides, while groundbreaking, required high temperatures and stoichiometric amounts of copper, limiting its general applicability.[1][2]
A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This versatile and highly efficient method, which couples an organoboron reagent with an organic halide, revolutionized the synthesis of biaryls, including those bearing carboxylic acid functionalities.[3][4] The mild reaction conditions, broad functional group tolerance, and predictable reactivity of the Suzuki-Miyaura coupling have made it the cornerstone of modern biaryl synthesis.[3][4]
The recognition of atropisomerism , a form of axial chirality arising from restricted rotation around a single bond, added another layer of complexity and opportunity to the field. The stable, non-interconverting enantiomers of certain biaryl carboxylic acids were found to exhibit distinct biological activities, underscoring the importance of stereocontrolled synthesis.
Key Milestones in Medicinally Relevant Biaryl Carboxylic Acids
The therapeutic potential of biaryl carboxylic acids is exemplified by several blockbuster drugs. The discovery and development of these molecules highlight the evolution of medicinal chemistry and the increasing sophistication of synthetic strategies.
Diflunisal: A Salicylic Acid Analogue with Enhanced Potency
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), emerged from research aimed at improving the therapeutic profile of salicylic acid.[5] The key structural modification, the introduction of a 2,4-difluorophenyl group at the 5-position of salicylic acid, led to a significant increase in analgesic and anti-inflammatory potency.[5] Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.
Telmisartan: A Potent Angiotensin II Receptor Blocker
Telmisartan is a highly selective angiotensin II receptor antagonist used in the management of hypertension.[6] Its intricate biaryl structure, featuring a benzimidazole core, is crucial for its high-affinity binding to the AT1 receptor.[7][8] The synthesis of Telmisartan represents a significant achievement in multi-step organic synthesis, often culminating in a key Suzuki-Miyaura coupling to construct the central biaryl bond.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and evaluation of biaryl carboxylic acids, drawing from established literature.
Synthesis of Biaryl Carboxylic Acids
1. Ullmann Condensation for Biaryl Ether Synthesis (as a related classical method)
-
Reaction: Coupling of a phenol with an aryl halide using a copper catalyst.
-
General Procedure: A mixture of the phenol (1.0 equiv), aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv) in DMF is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Suzuki-Miyaura Coupling for Biaryl Carboxylic Acid Synthesis
-
Reaction: Palladium-catalyzed cross-coupling of an arylboronic acid with a halobenzoic acid.
-
General Procedure: To a degassed solution of the halobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, and the organic solvent is removed. The aqueous layer is acidified with HCl and the precipitated product is filtered, washed with water, and dried.
3. Synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid)
-
Reaction: Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid.
-
Procedure: A mixture of 5-bromosalicylic acid (1.0 g, 4.57 mmol), 2,4-difluorophenylboronic acid (0.86 g, 5.48 mmol), Pd(OAc)₂ (0.05 g, 0.23 mmol), and K₂CO₃ (1.89 g, 13.7 mmol) in a 3:1:1 mixture of toluene:ethanol:water (20 mL) is degassed and heated to 80 °C for 8 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, and the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and acidified to pH 2 with 2N HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford Diflunisal as a white solid.
4. Synthesis of Telmisartan (Final Step Example: Hydrolysis)
-
Reaction: Hydrolysis of the methyl ester precursor of Telmisartan.
-
Procedure: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid methyl ester (5.0 g, 9.5 mmol) is suspended in methanol (30 mL).[9] A solution of NaOH (1.5 g, 37.5 mmol) in water (5 mL) is added, and the mixture is refluxed for 2 hours.[9] The solvent is partially evaporated, and water (50 mL) is added. The solution is heated to 85 °C, and the pH is adjusted to 4.5-5.0 with acetic acid. The precipitated solid is filtered, washed with water, and dried under vacuum to yield Telmisartan.[9]
Spectroscopic Characterization Data
Diflunisal:
| Technique | Data |
| ¹H NMR | Chemical shifts are observed for the aromatic protons of both the salicylic acid and difluorophenyl rings. The acidic proton of the carboxylic acid typically appears as a broad singlet downfield. |
| ¹³C NMR | Resonances for the carboxyl carbon are typically found in the 165-185 ppm range.[10] Aromatic carbons show signals in the 110-160 ppm region, with C-F couplings observable for the difluorophenyl ring.[10] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of Diflunisal (C₁₃H₈F₂O₃) is observed.[11] |
Telmisartan:
| Technique | Data |
| ¹H NMR | A complex spectrum with signals corresponding to the numerous aromatic and aliphatic protons in the molecule.[7][12] |
| ¹³C NMR | Shows a large number of signals corresponding to the inequivalent carbons of the benzimidazole and biphenyl moieties.[8] |
| Mass Spec. | The molecular ion peak is consistent with the molecular formula C₃₃H₃₀N₄O₂.[6] |
Biological Activity Assays
1. Angiotensin II Receptor Binding Assay
-
Principle: This assay measures the ability of a test compound (e.g., Telmisartan) to displace a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) from the AT1 receptor.[13][14][15]
-
Protocol:
-
Prepare membranes from cells or tissues expressing the AT1 receptor.[14]
-
Incubate the membranes with a fixed concentration of [¹²⁵I]Angiotensin II and varying concentrations of the test compound in a suitable buffer.[13]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[15]
-
Quantify the radioactivity on the filters using a gamma counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
2. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound (e.g., Diflunisal) on the activity of COX-1 and COX-2 enzymes.[16][17][18]
-
Protocol (Fluorometric):
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (COX-1 or COX-2).[19]
-
Add the test compound at various concentrations.[19]
-
Initiate the reaction by adding arachidonic acid.[19]
-
Monitor the production of Prostaglandin G2, an intermediate product, by measuring the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.[19]
-
Calculate the percent inhibition and determine the IC₅₀ value for each COX isoform.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The field of biaryl carboxylic acids has undergone a remarkable transformation, from its early beginnings with the Ullmann reaction to the highly sophisticated and efficient synthetic methodologies available today. The development of iconic drugs like Diflunisal and Telmisartan stands as a testament to the power of this structural motif in medicinal chemistry. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel biaryl carboxylic acids, empowering the next wave of discoveries in this exciting and impactful area of chemical science.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Telmisartan synthesis - chemicalbook [chemicalbook.com]
- 10. Solid-state nuclear magnetic resonance (NMR) spectra of pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of in-vitro COX activity [bio-protocol.org]
- 19. assaygenie.com [assaygenie.com]
Spectroscopic Profile of 2-(2,5-dimethylphenyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and by drawing parallels with structurally analogous molecules. The information herein serves as a robust reference for the characterization and quality control of this compound in research and development settings.
Chemical Structure and Overview
IUPAC Name: this compound Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol Structure:
This molecule is a biphenyl derivative, characterized by a benzoic acid moiety substituted at the 2-position with a 2,5-dimethylphenyl group. The steric hindrance resulting from the ortho-substitution is expected to influence its conformation and spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques.
Infrared (IR) Spectroscopy
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3000-3100 | Medium | C-H Stretch (Aromatic) | Phenyl Rings |
| 2850-2960 | Medium | C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) |
| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1580-1600, 1450-1500 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Rings |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid |
| 920-960 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
| 730-770, 690-710 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 - 8.2 | Doublet | 1H | H6' (ortho to -COOH) |
| ~7.2 - 7.6 | Multiplet | 3H | H3', H4', H5' |
| ~7.0 - 7.1 | Multiplet | 3H | H3, H4, H6 |
| ~2.3 | Singlet | 3H | 5-CH₃ |
| ~2.1 | Singlet | 3H | 2-CH₃ |
Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals and second-order coupling effects. The broadness of the carboxylic acid proton signal is typical.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | -COOH |
| ~140 - 145 | C1', C2 |
| ~135 - 140 | C2', C5 |
| ~125 - 132 | Aromatic CHs |
| ~120 - 125 | C1 |
| ~20 - 22 | 5-CH₃ |
| ~19 - 21 | 2-CH₃ |
Note: The assignments for the quaternary carbons (C1', C2, C2', C5, and C1) are predictions and may require 2D NMR techniques for unambiguous assignment.
Mass Spectrometry (MS)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry
| m/z | Relative Intensity | Proposed Fragment Ion |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 209 | High | [M - OH]⁺ |
| 181 | Moderate | [M - COOH]⁺ |
| 105 | High | [C₇H₅O]⁺ (Benzoyl Cation) or [C₈H₉]⁺ (Dimethylphenyl Cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) |
Note: The base peak is likely to be m/z 209 or 105, resulting from the loss of a hydroxyl radical or a larger fragment, respectively.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Perform data processing, including baseline correction and peak picking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the reference standard.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include:
-
Direct Insertion Probe (DIP): The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.
-
-
-
Ionization:
-
Utilize Electron Ionization (EI) by bombarding the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Methodological & Application
Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis
Topic: Suzuki Coupling Protocol for the Synthesis of 2-(2,5-dimethylphenyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The synthesis of sterically hindered biaryls, such as this compound, presents a significant challenge due to the steric hindrance around the coupling sites, which can impede the catalytic cycle.[5][6] This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, utilizing a palladium catalyst system optimized for sterically demanding substrates. The protocol is designed to be a reliable starting point for researchers in academic and industrial settings.
Experimental Protocol
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid. The use of a suitable phosphine ligand is crucial for achieving high yields with sterically hindered substrates.[6][7]
Materials:
-
2-Bromobenzoic acid
-
2,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the described Suzuki coupling protocol.
| Parameter | Value |
| Reactants | |
| 2-Bromobenzoic acid | 1.0 equiv (e.g., 1.00 g, 4.97 mmol) |
| 2,5-Dimethylphenylboronic acid | 1.5 equiv (e.g., 1.12 g, 7.46 mmol) |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% (e.g., 22.3 mg, 0.099 mmol) |
| RuPhos | 4 mol% (e.g., 92.8 mg, 0.199 mmol) |
| Base | |
| Potassium phosphate | 3.0 equiv (e.g., 3.17 g, 14.9 mmol) |
| Solvent | |
| Toluene | Approx. 50 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2,5-dimethylphenyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-dimethylphenyl)benzoic acid and its structural analogs are emerging as scaffolds of interest in medicinal chemistry. The inherent structural features of this biaryl carboxylic acid, including its non-planar conformation and the presence of both a hydrophobic dimethylphenyl group and a polar carboxylic acid moiety, provide a framework for designing molecules with potential therapeutic applications. While research on this compound itself is in the nascent stages, its derivatives have shown promise in the fields of antimicrobial and anticancer research. This document provides an overview of the current understanding of its applications, along with detailed protocols for relevant assays.
Applications in Medicinal Chemistry
The primary therapeutic potential of compounds derived from the this compound scaffold lies in their utility as building blocks for more complex bioactive molecules. The 2,5-dimethylphenyl group is a common structural feature in a number of antimicrobial and anticancer agents.[1]
Antimicrobial Applications
Derivatives incorporating the 2,5-dimethylphenyl moiety have demonstrated activity against a range of microbial pathogens. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as novel scaffolds for developing antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi.[1]
Anticancer Applications
The 2,5-dimethylphenyl scaffold has also been incorporated into molecules with potential anticancer properties. Studies on related benzoic acid derivatives have shown that these compounds can retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC).[2][3] While direct evidence for this compound is not yet available, the broader class of benzoic acid derivatives has been investigated for cytotoxicity against various cancer cell lines.[3][4][5]
Quantitative Data
Direct quantitative biological data for this compound is limited in publicly available literature. However, data for closely related analogs and derivatives containing the 2,5-dimethylphenyl scaffold highlight the potential of this chemical motif.
Table 1: Antimicrobial Activity of N-2,5-dimethylphenylthioureido Acid Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Thioureide Derivative A | Staphylococcus aureus | 3.9 - 250 | [6] |
| Thioureide Derivative B | Bacillus subtilis | 3.9 - 250 | [6] |
| Thioureide Derivative C | Escherichia coli | >250 | [6] |
| Thioureide Derivative D | Candida albicans | 3.9 - 250 | [6] |
Note: The specific structures of derivatives A, B, C, and D are detailed in the referenced literature and represent a class of compounds synthesized from a 2-(phenoxymethyl)benzoic acid precursor, which shares structural similarities.
Table 2: Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action (putative) | Reference |
| Quinazolinone Derivatives | MCF-7 | 100 | Tyrosine Kinase Inhibition | [3] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 | Histone Deacetylase Inhibition | [3] |
| Gallic acid–stearylamine conjugate | A431 | 100 µg/mL | Not specified | [3] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of compounds related to this compound.
Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid
A common synthetic route to a closely related analog, 2-(2,5-dimethylbenzoyl)benzoic acid, involves the Friedel-Crafts acylation of p-xylene with phthalic anhydride.[7]
Materials:
-
Phthalic anhydride
-
p-Xylene
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend phthalic anhydride (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
To the resulting mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then extract the product into 1 M sodium hydroxide solution.
-
Acidify the aqueous basic extract with 10% hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2,5-dimethylbenzoyl)benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Diagram 3: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct biological activity data for this compound is still emerging, the broader family of related compounds and derivatives containing the 2,5-dimethylphenyl scaffold shows significant promise in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The protocols provided herein offer standardized methods for the synthesis and evaluation of this and related compounds, providing a foundation for further research and drug discovery efforts in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-(2,5-Dimethylbenzoyl)benzoic acid | 60288-22-4 [smolecule.com]
Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sterically hindered biaryl acids, which are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. The inherent rotational restriction around the aryl-aryl bond in these molecules, a phenomenon known as atropisomerism, can impart unique and beneficial properties. However, their synthesis is often challenging due to the steric hindrance around the coupling site. This guide outlines three robust and widely used methods for their synthesis: Suzuki-Miyaura coupling, palladium-catalyzed C-H olefination, and Kumada-Corriu cross-coupling.
Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the synthesis of sterically hindered biaryls. The use of bulky phosphine ligands is crucial for achieving high yields in the coupling of tetra-ortho-substituted substrates.
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 | [1] |
| 3 | 2-Chloro-1,3-dimethylbenzene | (2,6-Dimethylphenyl)boronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 16 | 88 | [2] |
| 4 | 1-Iodo-2,6-diisopropylbenzene | (2,6-Diisopropylphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 12 | 90 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The base (e.g., K₃PO₄, 3.0 equiv) is then added, followed by the degassed solvent (e.g., toluene/water 10:1). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sterically hindered biaryl acid.[1][2]
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Palladium-Catalyzed Atroposelective C-H Olefination
This method provides a direct route to axially chiral biaryl-2-carboxylic acids by utilizing a carboxylic acid as a native directing group. The use of a chiral ligand is essential for achieving high enantioselectivity.
Data Presentation
| Entry | Biaryl-2-carboxylic Acid | Olefin | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-(Naphthalen-1-yl)benzoic acid | Ethyl acrylate | Pd(OAc)₂ / L-pGlu-OH | Ag₂CO₃ | HFIP | 60 | 24 | 84 | 99 | [4][5] |
| 2 | 2-(2-Methylnaphthalen-1-yl)benzoic acid | n-Butyl acrylate | Pd(OAc)₂ / L-pGlu-OH | Ag₂CO₃ | HFIP | 60 | 24 | 75 | 98 | [4][5] |
| 3 | 2-(2,4,6-Trimethylphenyl)benzoic acid | Styrene | Pd(OAc)₂ / L-Ac-Ile-OH | AgOAc | DCE | 80 | 36 | 68 | 95 | [6] |
| 4 | 3'-Methyl-[1,1'-biphenyl]-2-carboxylic acid | Methyl acrylate | Pd(TFA)₂ / (S)-Boc-Val-OH | Ag₂O | Toluene | 70 | 24 | 72 | 92 | [6] |
HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; DCE = 1,2-Dichloroethane
Experimental Protocol: General Procedure for C-H Olefination
In an oven-dried screw-capped vial, the biaryl-2-carboxylic acid (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and chiral ligand (e.g., L-pGlu-OH, 20 mol%) are combined. The additive (e.g., Ag₂CO₃, 2.0 equiv) and the olefin (2.0 equiv) are then added, followed by the solvent (e.g., HFIP). The vial is sealed, and the mixture is stirred vigorously at the specified temperature for the indicated time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired axially chiral biaryl-2-carboxylic acid.[4][5] For analysis of enantiomeric excess, the carboxylic acid product is often converted to its methyl ester by treatment with methyl iodide and a base like potassium carbonate in a suitable solvent such as acetone.
Experimental Workflow
Caption: C-H Olefination Workflow.
Kumada-Corriu Cross-Coupling
The Kumada-Corriu coupling provides an efficient method for the synthesis of sterically crowded biaryls by reacting an aryl Grignard reagent with an aryl halide, catalyzed by a palladium or nickel complex. This method is particularly useful for constructing tetra-ortho-substituted biaryls.
Data Presentation
| Entry | Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromomesitylene | Mesitylmagnesium bromide | PdCl₂(dppf) | THF | 25 | 12 | 98 | [7] |
| 2 | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Triisopropylphenylmagnesium bromide | NiCl₂(dppp) | THF | 50 | 24 | 91 | [7] |
| 3 | 1-Bromo-2,6-dimethylnaphthalene | (2,6-Dimethylphenyl)magnesium bromide | Pd(OAc)₂/PCy₃ | Toluene | 80 | 16 | 85 | [8] |
| 4 | 2-Iodo-1,3-dimethoxybenzene | (2,6-Dimethoxyphenyl)magnesium bromide | Pd₂(dba)₃/t-Bu₃P | Dioxane | 60 | 18 | 89 | [8] |
Experimental Protocol: General Procedure for Kumada-Corriu Coupling
An oven-dried flask is charged with the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and purged with an inert atmosphere. The aryl halide (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF) and added to the flask. The Grignard reagent (1.1-1.5 equiv), as a solution in THF or diethyl ether, is then added dropwise to the reaction mixture at room temperature or a specified temperature. The reaction is stirred for the indicated time. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the sterically hindered biaryl.[7][8]
Experimental Workflow
Caption: Kumada-Corriu Coupling Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the Preparation of a Stock Solution of 2-(2,5-dimethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of 2-(2,5-dimethylphenyl)benzoic acid, also known as 2,5-dimethylbenzoic acid. Due to its limited aqueous solubility, appropriate organic solvents are required to achieve a desired concentration for experimental use. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for the successful dissolution and storage of this compound.
Introduction
This compound is an aromatic carboxylic acid. The preparation of a stable and accurately concentrated stock solution is a critical first step for its use in various research and development applications, including screening assays and in vitro studies. The low solubility of this compound in aqueous media necessitates the use of organic solvents. This protocol details the selection of appropriate solvents and a reliable method for preparing a stock solution.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2,5-dimethylbenzoic acid is presented in Table 1. It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.
| Property | Value | Reference |
| Chemical Name | 2,5-Dimethylbenzoic acid | [1] |
| Synonyms | Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene | [1] |
| CAS Number | 610-72-0 | [2][3] |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 132-134 °C | [3] |
| Water Solubility | Insoluble (0.18 g/L at 25 °C) | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone; very faint turbidity with methanol. | [4] |
| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][5] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. | [5] |
Experimental Protocol
This protocol provides a method for preparing a 10 mM stock solution of 2,5-dimethylbenzoic acid in dimethyl sulfoxide (DMSO). The choice of DMSO is based on its common use as a solvent for poorly water-soluble compounds in biological assays.
Materials
-
2,5-Dimethylbenzoic acid (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure
-
Calculate the required mass of 2,5-dimethylbenzoic acid.
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L x 0.01 L x 150.17 g/mol = 0.015017 g = 15.02 mg
-
-
Weigh the 2,5-dimethylbenzoic acid.
-
Using an analytical balance, carefully weigh out the calculated amount of the solid compound onto a weighing paper or boat.
-
-
Dissolve the compound in DMSO.
-
Transfer the weighed 2,5-dimethylbenzoic acid to the volumetric flask.
-
Add a portion of the DMSO (e.g., approximately 70-80% of the final volume) to the flask.
-
Gently swirl the flask to begin dissolving the solid.
-
-
Ensure complete dissolution.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.
-
-
Bring the solution to the final volume.
-
Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Storage.
-
Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified. Protect from light.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the 2,5-dimethylbenzoic acid stock solution.
Caption: Workflow for preparing a stock solution of 2,5-dimethylbenzoic acid.
Conclusion
This protocol provides a straightforward and reproducible method for preparing a stock solution of this compound. Adherence to these guidelines, particularly the safety precautions, will ensure the accurate and safe preparation of this solution for downstream applications in research and drug development. It is recommended to perform a small-scale trial to confirm solubility in the chosen solvent and concentration before preparing a large batch.
References
- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dimethylbenzoic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 2,5-Dimethylbenzoic acid | 610-72-0 [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Characterization of 2-(2,5-dimethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a crucial step in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not available; other biphenyl carboxylic acids melt in the range of 150-230 °C | [2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water | General knowledge |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2.1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | d | 1H | Aromatic H (proton ortho to COOH) |
| ~7.2-7.6 | m | 6H | Aromatic H |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.1 | s | 3H | Ar-CH₃ |
| ~11-13 | br s | 1H | COOH |
Table 2.2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~125-145 | Aromatic Carbons |
| ~20 | CH₃ |
| ~19 | CH₃ |
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 2.3: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M-H]⁻ | 225.09 | Molecular ion (negative ion mode) |
| [M+H]⁺ | 227.10 | Molecular ion (positive ion mode) |
| [M-COOH]⁺ | 181.10 | Fragment ion (loss of carboxylic acid group) |
Objective: To confirm the molecular weight of the compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase solvent.
-
Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the data to identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2.4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2920, ~2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend |
Objective: To identify the functional groups.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal after the measurement.
-
Analyze the spectrum to identify the characteristic absorption bands.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the compound and any impurities.
Table 3.1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Objective: To determine the purity of the sample.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phases as described in Table 3.1.
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the sample and run the gradient method.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and melting behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion.
Objective: To determine the melting point of the compound.
Materials:
-
This compound sample (1-5 mg)
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Determine the melting point from the onset or peak of the endothermic transition.[3][4]
Diagrams
Experimental Workflow for Compound Characterization
Caption: Workflow for the synthesis and analytical characterization of this compound.
Logic Diagram for Spectroscopic Data Interpretation
Caption: Logic diagram for the interpretation of spectroscopic data to confirm the chemical structure.
References
- 1. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl-4-carboxylic acid 95 92-92-2 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
Application Notes and Protocols for 2-(2,5-dimethylphenyl)benzoic Acid Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 2-(2,5-dimethylphenyl)benzoic Acid Derivatives in Organic Electronics
Derivatives of this compound represent a class of sterically hindered, non-planar aromatic carboxylic acids with potential applications in the field of organic electronics. The inherent twist in their biphenyl core, induced by the ortho-substituents, can be advantageous in designing materials for organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). This structural motif can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is often crucial for device longevity and performance.
While specific data on this compound derivatives for organic electronics is not extensively available in public literature, their structural similarity to other sterically hindered biphenyl derivatives allows for informed predictions of their properties and applications. Biphenyl derivatives are widely utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and good thermal stability.[1][2][3] The introduction of a carboxylic acid group could further modulate the electronic properties and solubility of these materials.
Potential Applications in Organic Electronics
The primary potential application for this class of compounds is as host materials in phosphorescent OLEDs . An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss.[3][4] The rigid and sterically hindered nature of the this compound backbone is conducive to achieving a high triplet energy. Furthermore, the biphenyl core can be functionalized to tune charge transport properties, aiming for bipolar transport to balance electron and hole fluxes within the emissive layer, thereby improving device efficiency and reducing efficiency roll-off at high brightness.[5]
Additionally, these derivatives could be explored as:
-
Electron-transporting or hole-blocking layers in OLEDs, by modifying the carboxylic acid group to an electron-accepting moiety.
-
Gate dielectrics or additives in the active layer of OTFTs, where the polar carboxylic acid group might influence the semiconductor's morphology and charge transport.
-
Interfacial layers in OPVs to improve charge extraction at the electrode interfaces.
Quantitative Data of Analogous Biphenyl-Based Host Materials
Due to the limited availability of specific data for this compound derivatives, the following table summarizes the electronic properties of representative sterically hindered biphenyl-based host materials used in PhOLEDs. This data provides a benchmark for the expected properties of the target compounds.
| Compound Name | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Application Reference |
| 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | -5.8 | -1.8 | > 3.0 | Blue PhOLED Host |
| 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) | -5.9 | -2.4 | 2.9 | Blue PhOLED Host |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | -6.1 | -2.6 | 2.6 | Green PhOLED Host |
Data sourced from analogous systems reported in the literature for illustrative purposes.[6][7][8]
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[9][10] The following is a generalized protocol for the synthesis of a this compound derivative.
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Materials:
-
Methyl 2-bromobenzoate
-
2,5-dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl 2-(2,5-dimethylphenyl)benzoate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
-
Fabrication of a Multilayer OLED Device
The following is a general protocol for the fabrication of a phosphorescent OLED using a this compound derivative as a host material. The device architecture is a representative example.
Caption: A representative multilayer OLED device architecture.
Procedure:
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): Co-evaporate the this compound derivative (host) and a phosphorescent emitter (guest, e.g., Ir(ppy)3 for green emission) at a predetermined doping concentration (e.g., 6-10 wt%). The typical thickness is 30 nm.
-
Hole Blocking Layer (HBL): e.g., 10 nm of TCTA.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material (e.g., 1 nm of LiF).
-
Deposit a thicker layer of a low work function metal as the cathode (e.g., 100 nm of Al).
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
Material and Device Characterization
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and glass transition temperature.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical properties and light output.
-
Electroluminescence (EL) Spectrum: To determine the emission color and color coordinates (CIE).
-
External Quantum Efficiency (EQE) and Power Efficiency: To assess the device performance.
-
Operational Lifetime: To measure the stability of the device over time.
Visualizations
Caption: General structure of this compound.
Caption: Workflow from synthesis to device fabrication.
Caption: Representative energy level diagram for a PhOLED.
References
- 1. Organic host materials for phosphorescent organic light-emitting diodes. | Semantic Scholar [semanticscholar.org]
- 2. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. noctiluca.eu [noctiluca.eu]
- 4. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2,5-dimethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-dimethylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its synthesis is a key step in the development of new chemical entities. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for the formation of the pivotal carbon-carbon bond in this molecule. This document provides detailed protocols and application notes for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura reaction.
Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 2,5-dimethylphenylboronic acid) and an organohalide (2-bromobenzoic acid). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A general scheme for the synthesis is presented below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 2-arylbenzoic acids. The specific conditions for the synthesis of this compound are detailed in the experimental protocol below.
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, or other phosphine-based ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Toluene, Dioxane, THF, Water, Ethanol, or mixtures thereof |
| Reactant Ratio | Aryl halide (1.0 eq.), Boronic acid (1.1-1.5 eq.), Base (2.0-3.0 eq.) |
| Catalyst Loading | 0.5 - 5 mol% |
| Temperature | Room temperature to reflux (typically 60-110 °C) |
| Reaction Time | 1 - 24 hours |
| Yield | Moderate to excellent (typically 70-95%) |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-bromobenzoic acid
-
2,5-dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzoic acid (1.0 g, 5.0 mmol, 1.0 eq.), 2,5-dimethylphenylboronic acid (0.82 g, 5.5 mmol, 1.1 eq.), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 8 mol%) in 5 mL of toluene.
-
Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.
-
Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: A flowchart of the experimental workflow for the synthesis.
Application Notes and Protocols: Utilization of 2-(2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks
Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of metal-organic framework (MOF) synthesis and characterization of related materials. As of the latest literature survey, specific experimental data for MOFs synthesized with 2-(2,5-dimethylphenyl)benzoic acid is not available. These protocols are provided as a starting point for researchers and may require optimization.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functional diversity make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.
This document outlines the potential use of this compound as a novel organic linker for the synthesis of new MOFs. The steric hindrance and electronic properties imparted by the dimethylphenyl group are expected to result in MOFs with unique structural features and functionalities. The non-coplanar nature of the two phenyl rings in the ligand may lead to the formation of three-dimensional frameworks with interesting topologies and pore environments.
Potential Applications
Based on the structural characteristics of the proposed ligand, MOFs incorporating this compound could be explored for the following applications:
-
Selective Gas Adsorption: The hydrophobic nature of the dimethylphenyl groups may enhance the affinity of the MOF for non-polar organic vapors and specific gases.
-
Catalysis: The porous structure could encapsulate catalytic species, or the metal nodes themselves could act as catalytic sites. The bulky ligand might create specific pockets that influence substrate selectivity.
-
Luminescent Sensing: If synthesized with appropriate metal ions (e.g., Zn²⁺, Cd²⁺, Eu³⁺, Tb³⁺), the resulting MOFs could exhibit luminescence, which may be quenched or enhanced in the presence of specific analytes.
-
Drug Delivery: The porous framework could be utilized to encapsulate and subsequently release therapeutic agents. The biocompatibility of such a MOF would need to be thoroughly investigated.
Experimental Protocols
The following are proposed solvothermal synthesis methods for the preparation of MOFs using this compound.
Protocol 3.1: Synthesis of a Zinc-based MOF (Hypothetical)
-
Reactant Preparation:
-
Dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Add 0.5 mL of a modulator, such as acetic acid or benzoic acid, to control crystal growth and morphology.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the autoclave in a programmable oven.
-
Heat to 120°C at a rate of 5°C/min.
-
Maintain the temperature at 120°C for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5°C/hour.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a suitable solvent like chloroform for 24 hours, replacing the solvent every 8 hours.
-
Decant the solvent and heat the crystals under vacuum at 150°C for 12 hours.
-
Protocol 3.2: Synthesis of a Copper-based MOF with Paddle-Wheel SBUs (Hypothetical)
-
Reactant Preparation:
-
Dissolve 0.1 mmol of this compound in a solvent mixture of 8 mL DMF and 2 mL ethanol.
-
Dissolve 0.1 mmol of Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) in the same solvent mixture.
-
-
Reaction Mixture:
-
Combine the solutions in a 20 mL glass vial.
-
Add 2-3 drops of triethylamine to deprotonate the carboxylic acid.
-
Cap the vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Place the vial in a heating block or oven.
-
Heat to 85°C and maintain for 24 hours.
-
-
Product Isolation and Activation:
-
Cool the vial to room temperature.
-
Collect the blue crystals by decantation.
-
Wash with DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activate the MOF by solvent exchange with dichloromethane followed by heating under vacuum at 120°C for 10 hours.
-
Characterization Data (Hypothetical)
The synthesized MOFs should be characterized using standard techniques to determine their structure, porosity, and stability.
Table 1: Hypothetical Crystallographic Data for a Zn-based MOF
| Parameter | Value |
| Empirical Formula | Zn₂(C₁₅H₁₃O₂)₂(DMF)₂ |
| Formula Weight | 837.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234 |
| b (Å) | 18.567 |
| c (Å) | 12.456 |
| β (°) | 98.78 |
| Volume (ų) | 2334.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.192 |
Table 2: Hypothetical Porosity Data from N₂ Adsorption at 77 K
| MOF Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |
| Activated Zn-MOF | 1250 | 1480 | 0.55 |
| Activated Cu-MOF | 980 | 1150 | 0.42 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-dimethylphenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,5-dimethylphenyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic strategies for this compound are:
-
Grignard Reaction: This involves the formation of a Grignard reagent from a halo-xylene, followed by carboxylation with carbon dioxide.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid.
-
Friedel-Crafts Acylation: The acylation of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst.
Q2: I am experiencing low yields in my Grignard synthesis. What are the common causes?
A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common issues include:
-
Presence of moisture or acidic protons: Water, alcohols, or even terminal alkynes can quench the Grignard reagent.[1][2] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Difficulty in initiating the reaction: The magnesium surface can be coated with oxide, preventing the reaction. Using sonication can help clean the magnesium surface and initiate the reaction.[3]
-
Side reactions: A common side reaction is the formation of biphenyl hydrocarbon impurities through coupling reactions.[1]
Q3: My Suzuki coupling reaction is not proceeding or giving low yields. What should I check?
A3: Challenges in Suzuki coupling for this sterically hindered biaryl are common. Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using specialized ligands designed for sterically demanding couplings, such as Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphine ligands.[4][5]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical. A mixed aqueous system (e.g., THF/water, dioxane/water) is often effective. Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely ground for better reactivity.
-
Boronic Acid Stability: Arylboronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) for improved stability.[4]
-
Slow Addition: Slow addition of the boronic acid can sometimes suppress the formation of unwanted direct coupling byproducts.[6][7]
Q4: What is a promising alternative synthesis route for high yield?
A4: Friedel-Crafts acylation of p-xylene with phthalic anhydride using an ionic liquid like [bmim]Cl·AlCl₃ has been reported to produce 2-(2,5-dimethyl-benzoyl)-benzoic acid with yields as high as 86%.[8] This method may offer a more direct and higher-yielding alternative to coupling reactions.
Q5: How can I effectively purify the final product?
A5: The product can be purified using standard techniques for carboxylic acids:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to form the water-soluble sodium salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure benzoic acid derivative, which can be collected by filtration.[3]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents) can be used to obtain highly pure crystals.[9]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no color change or heat evolution) | Magnesium oxide layer on magnesium turnings. | Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Use of sonication to clean the magnesium surface.[3] |
| Traces of water in glassware or solvent. | Oven-dry all glassware immediately before use and cool under an inert atmosphere. Use anhydrous solvents. | |
| Low yield of carboxylic acid | Grignard reagent destroyed by moisture or acidic protons. | Ensure all reagents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Incomplete carboxylation. | Use a large excess of freshly crushed dry ice to ensure complete reaction. Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[10] | |
| Formation of a significant amount of biphenyl byproduct | Wurtz-type coupling of the aryl halide. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
Suzuki Coupling Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst system for the sterically hindered substrate. | Screen different palladium catalysts and bulky phosphine ligands (e.g., Pd(dppf)Cl₂, SPhos- or XPhos-based precatalysts).[5] |
| Incorrect base or solvent. | Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use a mixed aqueous solvent system like dioxane/water or THF/water.[11] | |
| De-boronation of the boronic acid. | Use the more stable pinacol boronic ester instead of the boronic acid. | |
| Significant homo-coupling of the boronic acid | Reaction conditions favor homo-coupling. | Try a slow addition of the boronic acid to the reaction mixture.[6][7] Lower the reaction temperature if possible. |
| Difficulty in product isolation | Co-elution of product with byproducts during chromatography. | Optimize the purification method. Consider an initial acid-base extraction to separate the acidic product from neutral byproducts before chromatography. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from general procedures for benzoic acid synthesis.[1][2][10]
Materials:
-
2-Bromo-1,4-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (5% aqueous solution)
Procedure:
-
Grignard Reagent Formation:
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of 2-bromo-1,4-dimethylbenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium and warm gently to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, place a large excess of freshly crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Continue stirring until the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product with 5% aqueous NaOH.
-
Separate the aqueous layer and slowly acidify with concentrated HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis via Suzuki Coupling
This protocol is a general procedure and may require optimization for this specific substrate.[11][12]
Materials:
-
Methyl 2-bromobenzoate
-
(2,5-Dimethylphenyl)boronic acid
-
Pd(dppf)Cl₂ or other suitable palladium catalyst/ligand system
-
Potassium carbonate (K₂CO₃)
-
Dioxane and water (4:1 mixture)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Coupling Reaction:
-
In a reaction flask, combine methyl 2-bromobenzoate, (2,5-dimethylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon) several times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Purification:
-
Dissolve the crude ester in a suitable solvent (e.g., methanol/water) and add an excess of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After cooling, wash with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Data Presentation
Table 1: Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |
| Grignard Reaction | 2-Bromo-1,4-dimethylbenzene, Mg, CO₂ | Anhydrous ether/THF, reflux | Moderate | Inexpensive reagents; sensitive to moisture. |
| Suzuki Coupling | Methyl 2-bromobenzoate, (2,5-dimethylphenyl)boronic acid, Pd catalyst | Dioxane/water, 80-100 °C | Moderate to Good | Good functional group tolerance; catalyst cost and optimization required. |
| Friedel-Crafts Acylation | p-Xylene, Phthalic anhydride, [bmim]Cl·AlCl₃ | 40 °C, 7 h | up to 86%[8] | High yield, direct route; requires specific ionic liquid catalyst. |
Visualizations
Caption: Overview of the primary synthesis workflows.
Caption: General purification workflow via acid-base extraction.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chemistry-online.com [chemistry-online.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,5-dimethylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(2,5-dimethylphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound, particularly when using recrystallization.
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). | - Reheat the solution to boiling and reduce the volume by evaporating some of the solvent. Allow the concentrated solution to cool again. - If using a mixed-solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble) to the warm solution until turbidity persists, then reheat to clarify and cool. |
| The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[1] - Add a small "seed" crystal of the crude this compound.[2] | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the recrystallization solvent is higher than the melting point of the compound. | - Select a solvent with a lower boiling point. |
| The compound is precipitating from a supersaturated solution at a temperature above its melting point. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[2] | |
| Presence of significant impurities. | - Consider a pre-purification step such as a wash or charcoal treatment to remove impurities that may be depressing the melting point. | |
| Colored Impurities in Crystals | Impurities from the synthesis, such as colored by-products, are co-crystallizing. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Low Yield of Purified Product | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[2] | - Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely. | |
| The product is partially soluble in the cold wash solvent. | - Use a minimal amount of ice-cold solvent to wash the crystals after filtration.[1] | |
| Persistent Impurities in the Final Product | The chosen solvent is not effective at separating the desired compound from a specific impurity. | - Perform a solvent screen to identify a solvent or solvent system with a better solubility profile for the compound versus the impurity. |
| Isomeric by-products from the synthesis are co-crystallizing. The Friedel-Crafts acylation used for synthesis can sometimes produce isomers. | - Consider alternative purification techniques such as column chromatography. However, be aware that some substituted benzoic acids can be sensitive to silica gel.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: If synthesized via a Friedel-Crafts acylation of p-xylene with phthalic anhydride, common impurities may include unreacted starting materials (p-xylene and phthalic anhydride), and potentially isomeric products from acylation at a different position on the xylene ring. If an Ullmann condensation was used, impurities could include unreacted starting materials and homo-coupled by-products.
Q2: Which solvents are best for the recrystallization of this compound?
Q3: My compound seems to be degrading during purification. What could be the cause?
A3: Some substituted benzoic acids can be sensitive to heat and acidic or basic conditions. For example, attempts to purify a brominated derivative of 2,5-dimethylbenzoic acid showed that it was sensitive to chromatography on silica gel.[3] If you suspect degradation, try to minimize the time the compound is heated during recrystallization and consider using milder purification techniques.
Q4: How can I improve the crystal size and quality?
A4: Slow cooling is crucial for the formation of large, pure crystals.[5] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow the cooling rate.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Data Presentation
Solubility of Benzoic Acid in Various Solvents at 298.15 K (as a reference)
| Solvent | Solubility ( g/100g solvent) |
| Water | 0.34 |
| Ethanol | 45.5 |
| Acetone | 47.8 |
| Toluene | 11.1 |
| Cyclohexane | 1.1 |
This data is for benzoic acid and should be used as a qualitative guide for solvent selection for this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues in the recrystallization of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals engaged in biaryl synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura coupling reaction is failing or giving low yields for my sterically hindered biaryl synthesis. What should I do?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a common issue. Here are several troubleshooting strategies:
-
Optimize Your Ligand: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding couplings. Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and cataCXium® A are excellent choices for promoting the crucial reductive elimination step with hindered substrates.[1] N-heterocyclic carbene (NHC) ligands are also highly effective.[2]
-
Re-evaluate Your Base and Solvent: The choice of base and solvent is critical. For hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[3] Solvents like toluene, dioxane, or THF are commonly used. Sometimes, the addition of a small amount of water to the reaction mixture can be beneficial.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the coupling of hindered substrates. However, be mindful of potential side reactions like protodeboronation.[5]
-
Consider Boronic Ester Derivatives: If protodeboronation of your boronic acid is a suspected side reaction, converting it to a more stable boronate ester (e.g., a pinacol ester) can significantly improve yields.[6]
-
Switch to a Different Cross-Coupling Reaction: If optimizing the Suzuki-Miyaura reaction fails, other cross-coupling methods may be more suitable for your specific substrates.
Q2: Which cross-coupling reaction is best for synthesizing tetra-ortho-substituted biaryls?
A2: The synthesis of tetra-ortho-substituted biaryls represents a significant challenge due to extreme steric hindrance. While no single method is universally superior, here's a comparison of commonly employed strategies:
-
Suzuki-Miyaura Coupling: With the advent of highly active and sterically demanding ligands, the Suzuki-Miyaura reaction has become a viable option for synthesizing some tetra-ortho-substituted biaryls.[3][7][8] Success is highly dependent on the specific substrates and the choice of an appropriate bulky ligand.
-
Negishi Coupling: Negishi coupling, which utilizes organozinc reagents, is often more effective than Suzuki coupling for highly hindered systems.[9][10] The higher reactivity of organozinc reagents can facilitate the transmetalation step, which can be a bottleneck with hindered boronic acids.
-
Kumada-Corriu Coupling: This reaction employs Grignard reagents and is a powerful tool for forming sterically congested C-C bonds.[11][12] It offers the advantage of using readily available Grignard reagents, but the high reactivity of these reagents can limit functional group tolerance.[13]
-
Ullmann Reaction: Traditionally requiring harsh conditions, modern modifications of the Ullmann reaction, particularly nickel-catalyzed variants, have enabled the synthesis of tetra-ortho-substituted biaryls under milder conditions.[14]
The optimal choice will depend on the specific electronic and steric properties of your substrates and the functional groups present. A small-scale screening of different methods is often the most practical approach.
Q3: How do bulky phosphine ligands facilitate the synthesis of sterically hindered biaryls?
A3: Bulky, electron-rich phosphine ligands play a crucial role in overcoming the challenges of sterically hindered biaryl synthesis through several mechanisms:
-
Promotion of Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the active catalyst. This step is often the rate-limiting step for hindered substrates. The steric bulk of the ligand forces the two aryl groups on the metal center into close proximity, promoting their elimination to form the biaryl product.[15][16][17][18]
-
Stabilization of the Active Catalyst: These ligands form stable complexes with the palladium center, preventing catalyst decomposition at the higher temperatures often required for hindered couplings.
-
Facilitation of Oxidative Addition: The electron-rich nature of these ligands enhances the electron density on the palladium center, which can facilitate the initial oxidative addition of the aryl halide to the catalyst.
The interplay of steric bulk and electronic properties is key to the effectiveness of these ligands.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently reactive coupling partners. 3. Suboptimal reaction conditions. | 1. Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. 2. Switch to a more reactive coupling partner (e.g., aryl iodide instead of chloride, or an organozinc reagent in a Negishi coupling). 3. Increase the reaction temperature. Screen different bulky phosphine ligands and bases. |
| Significant formation of homocoupled products | 1. Side reactions of the organometallic reagent. 2. Inefficient cross-coupling pathway. | 1. Use a milder base. For Suzuki couplings, consider using a boronate ester. 2. Optimize the ligand and reaction temperature to favor the cross-coupling pathway. |
| Protodeboronation of the boronic acid (in Suzuki coupling) | 1. Presence of water in the reaction mixture. 2. High reaction temperature. 3. Use of a strongly basic medium. | 1. While a small amount of water can sometimes be beneficial, ensure your solvent is not excessively wet. 2. Attempt the reaction at a lower temperature with a more active catalyst system. 3. Use a milder base like K₃PO₄. Convert the boronic acid to a more stable boronate ester.[5][6] |
| Difficulty in purifying the product from the ligand | The bulky phosphine ligand or its oxide can be difficult to separate from the product. | Use a polymer-supported ligand to simplify purification by filtration.[19] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of sterically hindered biaryls using various cross-coupling methods.
Table 1: Suzuki-Miyaura Coupling of Hindered Substrates
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-2,6-diisopropoxybenzene | Mesitylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | 12 | 78 |
Table 2: Negishi Coupling for Tetra-ortho-substituted Biaryls
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dimethylchlorobenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 12 | 91 | | 2-Bromo-1,3,5-triisopropylbenzene | (Mesityl)zinc chloride | Pd₂(dba)₃ (0.5) | SPhos (1) | THF | 70 | 16 | 95 |
Table 3: Kumada-Corriu Coupling of Ortho-Substituted Aryl Halides
| Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | Mesitylmagnesium bromide | NiCl₂(dppp) (1) | THF | 65 | 12 | 90 |
| 1-Bromo-2,6-dimethoxybenzene | (2-Methylphenyl)magnesium bromide | PdCl₂(dppf) (2) | THF | 25 | 4 | 87 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium acetate (0.02 mmol), and the bulky phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Negishi Coupling to form a Tetra-ortho-substituted Biaryl:
-
To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.02 mmol).
-
Add anhydrous THF (3 mL).
-
To this solution, add the organozinc reagent (1.2 mmol, typically as a solution in THF) dropwise at room temperature.
-
Heat the reaction mixture at the specified temperature (e.g., 70-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
References
- 1. Phosphine Ligands [sigmaaldrich.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. | Semantic Scholar [semanticscholar.org]
- 8. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 9. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-dimethylphenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling are a common issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. In many cases, the accessibility of the active catalyst can be decreased by the formation of less reactive L2Pd(0) and L2Pd(II) intermediates.[1] The use of bulky, electron-rich phosphine ligands can increase the reactivity of the catalyst.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands to find the optimal combination for your specific substrates.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and NaOH.[3] An evaluation of different bases is often necessary; for instance, in one study, Cs₂CO₃ provided a significantly higher yield (63%) compared to NEt₃ (28%) or NaHCO₃ (53%) under similar conditions.[3]
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used). Mixtures like DMF/H₂O or EtOH/H₂O are frequently employed.[3][4] The reaction may fail or yield only trace amounts of product if an unsuitable solvent like pure H₂O, EtOH, or DMSO is used.[3]
-
Reaction Temperature: Temperature is a key parameter to optimize. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or increased side reactions. An optimal temperature, often found between 80-110 °C, should be determined experimentally.[1][4]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the boronic acid and the aryl halide. Impurities can poison the catalyst or participate in side reactions.
Question: I am observing significant amounts of side products, such as homocoupled biaryls. How can I minimize their formation?
Answer: Homocoupling is a primary side reaction where the boronic acid couples with itself. Minimizing this can be achieved by:
-
Controlling Oxygen Levels: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Optimizing Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling. Fine-tuning the ratio of your reactants is recommended.
-
Adjusting Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the side reaction relative to the desired cross-coupling.
Question: What are the main challenges associated with the Ullmann coupling as an alternative synthesis route?
Answer: The Ullmann reaction, a classical copper-catalyzed coupling, presents its own set of challenges:
-
Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures (approaching 200 °C) and stoichiometric amounts of copper.[5]
-
Substrate Scope: The reaction can be sensitive to steric hindrance and the electronic properties of the substrates.
-
Modern Improvements: Modern protocols often use ligands to facilitate the reaction under milder conditions, allowing for catalytic amounts of copper and lower temperatures.[5][6] If considering this route, exploring ligand-assisted Ullmann reactions is advisable.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound: Suzuki-Miyaura or Ullmann coupling? A1: The Suzuki-Miyaura cross-coupling is often the preferred method in modern organic synthesis.[7] It typically proceeds under milder conditions, uses a catalytic amount of palladium, and has a broader substrate scope with higher functional group tolerance compared to the traditional Ullmann reaction.[1][7]
Q2: How do I select the appropriate palladium catalyst and ligand for my Suzuki coupling reaction? A2: Catalyst and ligand selection is highly dependent on the specific substrates. For aryl chlorides, which can be less reactive, using bulky and electron-rich ligands may be necessary to accelerate the oxidative addition step.[2] Automated screening or a small-scale experimental matrix (DoE) approach, where different combinations of catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands are tested, is an effective strategy for optimization.[1]
Q3: What is the best method for purifying the final this compound product? A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid benzoic acid derivatives, often from a solvent system like methanol/water or ethanol.[8]
-
Column Chromatography: If the product and impurities have different polarities, silica gel chromatography can be used for separation.
-
Distillation/Sublimation: For benzoic acids that are thermally stable, vacuum distillation or sublimation can be effective, particularly for removing non-volatile impurities.[9]
Q4: Can I use a Friedel-Crafts reaction to synthesize this compound? A4: Yes, a Friedel-Crafts acylation is a potential route. The synthesis of 2-(2,5-dimethyl-benzoyl)-benzoic acid can be achieved via a Friedel-Crafts reaction between phthalic anhydride and p-xylene.[10] However, controlling regioselectivity can be a challenge in Friedel-Crafts reactions, and optimization of the Lewis acid catalyst and reaction conditions would be necessary.
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline adapted from typical Suzuki-Miyaura reaction conditions.[3]
Materials:
-
2-bromobenzoic acid (1.0 mmol)
-
2,5-dimethylphenylboronic acid (1.2 mmol)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid, 2,5-dimethylphenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Data & Condition Optimization Tables
Table 1: Effect of Reaction Parameters on a Model Suzuki-Miyaura Coupling This table summarizes optimization data for a generic Suzuki coupling, illustrating the impact of different components on product yield.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (3) | Dioxane/H₂O | 100 | 6 | >95 |
| 2 | Pd(OAc)₂ (2) | SPhos | NaOH (3) | Dioxane/H₂O | 100 | 6 | 78[3] |
| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 6 | 63[3] |
| 4 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (3) | DMF/H₂O | 100 | 6 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (3) | Dioxane/H₂O | 80 | 12 | 85 |
| 6 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 6 | 90 |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Visual Guides & Workflows
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 10. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The information addresses common impurities and challenges encountered during synthesis, particularly when employing Suzuki-Miyaura and Ullmann coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The synthesis of this compound, a biaryl compound, is typically achieved through cross-coupling reactions that form a carbon-carbon bond between two aryl groups. The most prevalent methods are the Suzuki-Miyaura coupling and the Ullmann reaction[1]. The Suzuki-Miyaura reaction generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction[2].
Q2: What are the typical starting materials for these synthetic routes?
For a Suzuki-Miyaura coupling, the common starting materials are a 2-halobenzoic acid (or its ester derivative) and (2,5-dimethylphenyl)boronic acid (or a boronate ester). In an Ullmann reaction, a 2-halobenzoic acid is typically coupled with a 2,5-dimethyl-substituted aryl halide in the presence of a copper catalyst[1][2].
Q3: What are the general classes of impurities I should be aware of?
Impurities in the synthesis of this compound can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials, residual solvents, and reagents.
-
Product-related impurities: These are byproducts formed from side reactions occurring during the main reaction.
-
Starting material-related impurities: Impurities present in the initial reactants that may be carried through the synthesis or participate in side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors depending on the synthetic route.
Potential Causes & Solutions for Suzuki-Miyaura Coupling:
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst. Use freshly prepared or high-quality catalyst and ligands. |
| Inefficient transmetalation | The choice of base is crucial; common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system (e.g., toluene, dioxane, DMF) can also significantly impact transmetalation. |
| Steric hindrance | The ortho-substituents on both coupling partners can sterically hinder the reaction. Using bulky, electron-rich phosphine ligands can often improve yields in such cases[3][4]. |
| Side reactions | Homo-coupling of the boronic acid and dehalogenation of the aryl halide are common side reactions that consume starting materials. Optimizing reaction temperature and time can help minimize these. |
Potential Causes & Solutions for Ullmann Coupling:
| Potential Cause | Recommended Solution |
| Harsh reaction conditions | Traditional Ullmann reactions often require high temperatures (>200 °C), which can lead to thermal degradation of starting materials and products. Modern modifications using ligands allow for milder conditions. |
| Copper catalyst activity | The form of copper used can be critical. "Activated" copper powder or the use of Cu(I) salts is often necessary. The presence of ligands like phenanthrolines can significantly improve catalyst performance[5]. |
| Solvent choice | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. Ensure the solvent is dry, as protic impurities can interfere with the reaction[6]. |
| Incomplete reaction | Due to the often heterogeneous nature of the reaction, extended reaction times may be necessary. Ensure efficient stirring to maximize contact between reactants. |
Issue 2: Presence of Significant Impurities in the Final Product
The identification of impurities is crucial for optimizing the reaction and purification process. Below is a summary of common impurities and methods for their mitigation.
Table of Common Impurities and Their Origin:
| Impurity | Structure | Probable Origin (Synthetic Route) | Mitigation Strategy |
| Starting Materials | 2-halobenzoic acid or (2,5-dimethylphenyl)boronic acid | Unreacted starting materials (Both routes) | Optimize reaction stoichiometry, time, and temperature. Purify crude product by recrystallization or chromatography. |
| Homo-coupled Byproducts | Biphenyl-2,2'-dicarboxylic acid or 2,2',5,5'-Tetramethyl-1,1'-biphenyl | Suzuki-Miyaura: Self-coupling of the boronic acid or aryl halide. Ullmann: Dimerization of the aryl halide. | Use of appropriate ligands and reaction conditions to favor cross-coupling. For Ullmann, using one reactant in excess can sometimes suppress homo-coupling of the other. |
| Dehalogenated/Reduced Byproduct | Benzoic acid or 2,5-dimethylbenzoic acid | Suzuki-Miyaura: Proto-deboronation of the boronic acid followed by coupling, or reduction of the aryl halide. Ullmann: Reduction of the aryl halide. | Ensure anhydrous conditions and use a non-protic solvent. The choice of base can also influence this side reaction. |
| Lactone Formation | Intramolecular cyclization product | Can occur from impurities in starting materials or as a byproduct of subsequent functionalization steps (e.g., bromination of the methyl groups). | Control reaction temperature and avoid acidic conditions during workup if lactonization is a concern. |
| Solvent Adducts | - | Reaction of starting materials or intermediates with the solvent (e.g., DMF). | Choose a less reactive solvent if this is identified as a problem. |
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura and Ullmann reactions can vary significantly based on the specific starting materials, catalysts, and ligands used. Researchers should refer to specific literature procedures for analogous transformations. A general workflow is provided below.
General Experimental Workflow:
Caption: A general experimental workflow for the synthesis of this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions:
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
troubleshooting low conversion in Suzuki coupling reactions
Technical Support Center: Suzuki Coupling Reactions
Welcome to our technical support center for Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low conversion rate. What are the most common initial checks I should perform?
When troubleshooting a low conversion rate in a Suzuki coupling reaction, it's best to start with the fundamentals:
-
Inert Atmosphere: Ensure that the reaction was performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Oxygen can lead to the formation of palladium black and other side reactions that deactivate the catalyst.[2][3]
-
Reagent Quality: Verify the purity of your starting materials. The aryl/vinyl halide should be pure, and the boronic acid or its derivative should be of high quality and stored correctly to prevent degradation.[4][5]
-
Reaction Setup: Check that your reaction temperature was accurate and maintained consistently. Ensure efficient stirring, especially for biphasic reactions, to maximize the interaction between reactants.[6][7]
Q2: How do I know if my palladium catalyst is the problem?
Several factors related to the palladium catalyst can lead to low conversion:
-
Catalyst Activity: The palladium source, whether a Pd(0) or Pd(II) precatalyst, may have degraded. Pd(OAc)2, for instance, has a finite shelf life.[5] It's advisable to use a fresh batch of catalyst or a more robust pre-catalyst.
-
Catalyst Loading: The catalyst loading might be too low. While Suzuki reactions can be efficient with low catalyst loadings, for challenging substrates, a higher loading might be necessary.[4]
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition and can significantly reduce the reaction's efficiency.[2][8] This can be caused by the presence of oxygen or impurities.
Q3: Could the choice of ligand be affecting my reaction yield?
Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[9]
-
Electron-Rich and Bulky Ligands: For less reactive aryl chlorides or electron-rich aryl halides, using bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the rate of oxidative addition, a key step in the catalytic cycle.[2][10][11]
-
Ligand Stability: Phosphine ligands can be unstable under some Suzuki reaction conditions. NHC ligands are often more robust and can be a good alternative.[9]
-
Ligand Screening: If you suspect a ligand issue, performing a small-scale screen with a variety of ligands is a practical approach to identify the optimal one for your specific substrate combination.
Q4: How does the base impact the Suzuki coupling reaction, and how do I choose the right one?
The base is crucial for the activation of the boronic acid and facilitates the transmetalation step.[9][12][13]
-
Base Strength: The choice of base is often empirical.[6] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4][14] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be necessary.[4]
-
Solubility: The solubility of the base in the chosen solvent system is important. The use of aqueous solutions of bases is common to ensure sufficient concentration and reactivity.[2]
-
Screening: The optimal base is substrate-dependent, and screening a few different bases is often recommended.
Q5: I'm observing side products. What are the most common ones and how can I minimize them?
Common side reactions in Suzuki coupling can consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boron group with a hydrogen atom.[15][16] It is often promoted by aqueous and high-temperature conditions. Using more stable boronic esters (e.g., pinacol esters) or a "slow-release" strategy with MIDA boronates can mitigate this issue.[2][15][17]
-
Homo-coupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homo-coupling of the boronic acid is often mediated by Pd(II) species and can be suppressed by ensuring a properly degassed reaction mixture and using a Pd(0) source or a reducing agent.[2][3][18]
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.[2]
Troubleshooting Guides
Guide 1: Low or No Conversion
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Guide 2: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful Suzuki coupling. The following diagram illustrates the relationship between substrate properties and the recommended catalyst/ligand features.
Caption: Ligand selection guide based on substrate characteristics.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
The choice of base can significantly impact the reaction yield. The following table summarizes the effect of various bases on the coupling of p-bromotoluene with phenylboronic acid.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄·7H₂O | 95 |
| 2 | K₂CO₃ | 85 |
| 3 | Na₂CO₃ | 82 |
| 4 | Cs₂CO₃ | 92 |
| 5 | NaOH | 78 |
| 6 | KOH | 80 |
Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(Lₙ@β-CD) catalyst (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. Data adapted from a representative study.[19]
Table 2: Influence of Solvent on Suzuki Coupling Yield
The solvent plays a crucial role in reactant solubility and catalyst stability. Below is a comparison of different solvents for a typical Suzuki coupling reaction.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane/H₂O | 96 |
| 2 | Toluene/H₂O | 90 |
| 3 | THF/H₂O | 88 |
| 4 | DMF/H₂O | 85 |
| 5 | Ethanol/H₂O | 75 |
Note: Yields are representative and can vary significantly based on the specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: Small-Scale Screening of Reaction Conditions
When troubleshooting a low-yield Suzuki coupling, a small-scale screen of different catalysts, ligands, bases, and solvents can efficiently identify optimal conditions.
Objective: To identify the best combination of reaction parameters for a specific Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald precatalysts)
-
Ligands (e.g., PPh₃, SPhos, XPhos, dppf)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvents (e.g., Dioxane, Toluene, THF, with and without water)
-
Inert gas (Argon or Nitrogen)
-
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide in a suitable solvent (e.g., dioxane).
-
Prepare a stock solution of the boronic acid/ester in the same solvent.
-
Prepare separate stock solutions for each base in water or the reaction solvent if anhydrous conditions are being tested.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To each reaction vial, add the palladium precatalyst (e.g., 0.02 eq) and ligand (e.g., 0.04 eq).
-
Add the appropriate volume of the aryl halide and boronic acid/ester stock solutions to each vial.
-
Add the corresponding base solution to each vial.
-
Add the chosen solvent to bring the final reaction volume to a consistent level (e.g., 1 mL).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the conversion and yield of each reaction by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).
-
Example Screening Array:
| Vial | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) |
Visualizations
Key Factors Influencing Suzuki Coupling
The success of a Suzuki coupling reaction depends on the interplay of several critical factors.
Caption: Interconnected factors affecting Suzuki coupling outcomes.
References
- 1. quora.com [quora.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.hzpt.com [blog.hzpt.com]
- 14. youtube.com [youtube.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,5-dimethylphenyl)benzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,5-dimethylphenyl)benzoic acid via recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent was added. 2. The solvent is inappropriate for the compound. 3. The heating temperature is too low. | 1. Add small increments of hot solvent until the solid dissolves.[1] 2. Select a solvent where the compound is soluble at high temperatures but insoluble at low temperatures. Consider mixed solvent systems. 3. Ensure the solvent is heated to its boiling point. |
| No crystals form upon cooling. | 1. Too much solvent was used.[1] 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][3] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] |
| The yield of purified crystals is low. | 1. Too much solvent was used, causing some product to remain in the mother liquor.[3] 2. Premature crystallization occurred during hot filtration. 3. Crystals were lost during transfer or washing. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[3] 3. Ensure all crystals are transferred and wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The purified crystals are colored. | 1. Colored impurities are present in the crude sample. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][5] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution and add more solvent to reduce the concentration before allowing it to cool slowly.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Given its aromatic carboxylic acid structure, suitable solvents could include ethanol, methanol, acetic acid, or a mixed solvent system such as ethanol/water or acetone/hexane.[7] Experimental determination is recommended to find the optimal solvent or solvent mixture.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by measuring its melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be lower and broader. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.
Q3: What are common impurities in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, by-products from the synthetic route, and residual catalysts. For instance, if synthesized via a Grignard reaction with subsequent carboxylation, impurities could include biphenyls or other organometallic reaction by-products.[8]
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor will contain some dissolved product. It is possible to recover more of the compound by concentrating the mother liquor and allowing a second crop of crystals to form. However, this second crop may be less pure than the first.
Q5: How do I dry the purified crystals?
A5: After filtration, the crystals should be washed with a small amount of ice-cold solvent to remove any remaining mother liquor.[2][9] They can then be dried in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point to remove any residual solvent.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with solvents in which the compound was poorly soluble at room temperature. An ideal solvent will dissolve the compound when hot but not when cold.
-
A mixed solvent system (e.g., ethanol-water) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity appears, then heating to clarify.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and a boiling chip.
-
Heat the mixture on a hot plate, stirring gently, until the solvent boils.
-
Add more hot solvent in small portions until the solid is completely dissolved.[1] Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal, if used).[3]
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.[2][4] Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and dry them further in a desiccator or a drying oven at a suitable temperature.
Quantitative Data Summary
The following table provides an illustrative example of the type of solubility data useful for optimizing the recrystallization of this compound. Note: The values presented here are hypothetical and should be experimentally determined.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | ~1.5 | Potentially suitable, but may require large volumes. |
| Ethanol | 15.2 | > 50 | Good, high solubility when hot. |
| Methanol | 12.8 | > 50 | Good, high solubility when hot. |
| Toluene | 5.4 | 35.7 | Suitable. |
| Hexane | < 0.1 | 0.8 | Poor solvent. |
| Ethanol/Water (80:20) | 1.2 | 45.3 | Excellent, significant solubility difference. |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. youtube.com [youtube.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: 2-(2,5-dimethylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,5-dimethylphenyl)benzoic acid. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimental studies.
Troubleshooting Guides
This section addresses common stability-related issues encountered during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Question: I am observing a loss of purity of my this compound solution over a short period. What could be the potential causes and how can I mitigate this?
Answer:
Several factors can contribute to the degradation of this compound in solution. The primary suspects are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: While the ester form of benzoic acid is more susceptible to hydrolysis, the carboxylic acid itself can be sensitive to pH extremes, especially at elevated temperatures. It is crucial to control the pH of your solution. For optimal stability, it is recommended to maintain the pH close to the pKa of the carboxylic acid group, or in a neutral range if compatible with your experimental setup. Avoid strongly acidic or basic conditions unless required for a specific reaction.
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can lead to degradation over time. The aromatic rings and the methyl groups on the phenyl ring are susceptible to oxidation. To minimize oxidative degradation, consider the following:
-
De-gas your solvents before preparing the solution.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid sources of free radicals, such as exposure to high-energy light or certain metal ions.
-
-
Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to decarboxylation or hydroxylation of the aromatic rings.
-
Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Work in a laboratory with filtered light or minimize the exposure time to ambient light.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing
Question: After performing forced degradation studies (acidic, basic, oxidative, and photolytic stress), I see several new peaks in my HPLC chromatogram. What are the likely degradation products?
Answer:
Forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile and identify potential degradation products. Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, while the main structure is relatively stable, extreme conditions could potentially lead to side reactions if other reactive species are present. However, significant hydrolytic cleavage is not expected for the core structure.
-
Oxidative Degradation: This is a likely pathway for degradation. The primary degradation products could be hydroxylated derivatives of the aromatic rings or oxidation of the methyl groups to carboxylic acids.
-
Potential Products: Hydroxylated versions of the dimethylphenyl or the benzoic acid ring, or compounds where one or both methyl groups are oxidized to carboxylic acids.
-
-
Photolytic Degradation: Exposure to UV light can induce decarboxylation of the benzoic acid moiety, leading to the formation of 2,5-dimethylbenzophenone. Further degradation could involve cleavage of the benzophenone structure.
-
Potential Products: 2,5-dimethylbenzophenone, and potentially further breakdown products of the aromatic rings.
-
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature (20-25°C). For sensitive applications, storage in a desiccator under an inert atmosphere is advisable.
Q2: How stable is this compound to heat?
A2: Thermal analysis of the closely related compound, 2-((2,6-dimethylphenyl)amino)benzoic acid, shows a phase transition occurring around 199.2°C, with melting at approximately 201.6°C[1]. While specific data for this compound is not available, it is expected to be thermally stable at typical laboratory temperatures. Decomposition is likely to occur at temperatures exceeding 200°C.
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: Following ICH guidelines, typical forced degradation conditions would involve:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][3][4].
Quantitative Stability Data
The following tables summarize representative stability data for benzoic acid derivatives under various stress conditions. Note: This data is based on studies of related compounds and should be used as a general guide. Specific stability testing for this compound is recommended for definitive results.
Table 1: Representative Hydrolytic Stability of Benzoic Acid Derivatives
| Condition | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradation Pathway |
| 0.1 M HCl | 80 | 24 | < 5% | Minimal |
| Water | 80 | 24 | < 2% | Minimal |
| 0.1 M NaOH | 80 | 24 | 5-10% | Salt formation, potential for minor side reactions |
Table 2: Representative Oxidative Stability of Benzoic Acid Derivatives
| Condition | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradation Pathway |
| 3% H₂O₂ | 25 | 24 | 10-20% | Hydroxylation of aromatic rings |
| 10% H₂O₂ | 25 | 24 | > 30% | Extensive hydroxylation and ring opening |
Table 3: Representative Photostability of Aromatic Carboxylic Acids
| Light Source | Exposure | Degradation (%) | Primary Degradation Pathway |
| Xenon Lamp (ICH Q1B) | 1.2 million lux hours | 5-15% | Decarboxylation, hydroxylation |
| Near UV Lamp (ICH Q1B) | 200 watt-hours/m² | 10-25% | Decarboxylation, hydroxylation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or scan with PDA to determine optimal wavelength for all components).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL. For analysis of degradation, dilute the stressed samples to a suitable concentration.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the ability to resolve the parent compound from all potential degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
References
- 1. Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rdlaboratories.com [rdlaboratories.com]
catalyst deactivation in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. The guidance provided addresses common issues related to catalyst deactivation in two primary synthetic routes: Suzuki-Miyaura Coupling and Friedel-Crafts Acylation.
Section 1: Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds and is well-suited for the synthesis of this compound. This typically involves the reaction of a 2-halobenzoic acid derivative with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inefficient catalyst activation | If using a Pd(II) source, ensure complete reduction to Pd(0). This can be facilitated by the choice of solvent, base, and temperature. | |
| Catalyst deactivation (Palladium black) | This indicates agglomeration of the palladium catalyst. Lower the reaction temperature, reduce the catalyst loading, or screen for a more stabilizing ligand. Ensure rigorous degassing of solvents and reagents to remove oxygen.[1][2] | |
| Protodeboronation of boronic acid | The boronic acid is decomposing before it can react. Use a milder base (e.g., K₂CO₃, Cs₂CO₃), a lower reaction temperature, or protect the boronic acid as a boronate ester (e.g., pinacol ester). | |
| Formation of Homocoupling Products | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| High catalyst loading | Excessive catalyst can promote side reactions. Reduce the catalyst loading to the minimum effective amount. | |
| Formation of Dehalogenated Byproduct | Presence of water or other proton sources | Use anhydrous solvents and reagents. Consider adding a scavenger for adventitious water. |
| Inappropriate base | Some bases can promote dehalogenation. Screen alternative bases such as KF or CsF. | |
| Incomplete Conversion | Steric hindrance | The ortho-substitution on both coupling partners can slow down the reaction. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.[3][4][5][6] |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. A moderate increase in temperature may also improve conversion, but be mindful of potential catalyst decomposition. |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the most common cause of catalyst deactivation in this Suzuki-Miyaura coupling?
A1: The most frequently observed mode of deactivation is the formation of palladium black, which is aggregated palladium metal with little to no catalytic activity.[1][2] This is often caused by exposure to oxygen, high temperatures, or the use of ligands that are not sufficiently stabilizing for the palladium nanoparticles.
Q2: How can I prevent the formation of palladium black?
A2: To prevent the formation of palladium black, it is crucial to maintain a strictly inert atmosphere throughout the experiment. This can be achieved by thoroughly degassing all solvents and reagents and using Schlenk line techniques. Using bulky, electron-rich phosphine ligands can also help stabilize the active palladium species and prevent aggregation.[3][4][5][6] Additionally, optimizing the reaction temperature and catalyst loading is important; sometimes, a lower temperature or less catalyst can lead to a better outcome.[1]
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: Sluggish reactions are common when dealing with sterically hindered substrates like 2-substituted benzoic acids and 2,5-dimethylphenylboronic acid. To improve the rate, consider using a more active catalyst system. This often involves employing bulky and electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. Switching to a stronger base, like Cs₂CO₃ or K₃PO₄, can also accelerate the transmetalation step.
Q4: I am observing significant amounts of homocoupled biaryl from the boronic acid. What is the cause and how can I minimize it?
A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling. Rigorous degassing of all solvents and reagents is the most effective way to minimize this side reaction.
Q5: Can I use water as a solvent for this reaction?
A5: Yes, Suzuki-Miyaura reactions can often be performed in aqueous media, which is environmentally advantageous.[7][8] In some cases, water can even enhance the rate of reaction. However, the presence of water can also promote protodeboronation of the boronic acid. A careful optimization of the base, catalyst system, and reaction temperature is necessary when using aqueous solvents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2,5-Dimethylphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromobenzoic acid, 2,5-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Section 2: Friedel-Crafts Acylation Route
An alternative approach to a structural isomer, 2-(2,5-dimethylbenzoyl)benzoic acid, is the Friedel-Crafts acylation of p-xylene with phthalic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this reaction is prone to catalyst deactivation, particularly by moisture.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated AlCl₃ catalyst | Use fresh, anhydrous AlCl₃. Ensure all glassware is rigorously dried and the reaction is run under an inert, dry atmosphere.[9][10][11][12] |
| Insufficient catalyst | Stoichiometric amounts of AlCl₃ are often required as it complexes with the product. Ensure at least one equivalent of AlCl₃ per carbonyl group in the starting material and product. | |
| Poor quality reagents | Use high-purity phthalic anhydride and p-xylene. Impurities can react with and consume the catalyst. | |
| Reaction Stalls | Catalyst poisoning by product | The ketone product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. This is expected, and a stoichiometric amount of catalyst is typically necessary. |
| Presence of water | Traces of water will react with AlCl₃ to form aluminum hydroxide and HCl, deactivating the catalyst.[9][10][11][12] | |
| Formation of Side Products | Isomerization of xylene | Under strong Lewis acid conditions, methyl groups can migrate. Use milder reaction conditions (lower temperature) if isomerization is observed. |
| Polysubstitution | The product is generally less reactive than the starting xylene, so polysubstitution is not a major concern in this specific acylation. |
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: Why is it critical to use anhydrous aluminum chloride and dry reaction conditions?
A1: Aluminum chloride reacts exothermically with water to form aluminum hydroxide and hydrochloric acid.[9][11][12] This not only consumes the catalyst but also introduces water into the reaction, which can further inhibit the desired transformation. The Lewis acidic character of AlCl₃ is lost upon hydration.[10]
Q2: My reaction is not proceeding to completion, even with excess AlCl₃. What could be the issue?
A2: If you have ensured anhydrous conditions and are using a sufficient amount of fresh AlCl₃, the issue might be with the purity of your starting materials. p-Xylene or phthalic anhydride containing impurities that can act as Lewis bases (e.g., alcohols, ethers) will complex with the AlCl₃ and deactivate it.
Q3: Can I regenerate the AlCl₃ catalyst after the reaction?
A3: In a laboratory setting, the regeneration of AlCl₃ from the post-reaction mixture is generally not practical. The workup procedure typically involves quenching the reaction with water and/or acid, which hydrolyzes the aluminum salts.
Q4: Are there greener alternatives to using stoichiometric AlCl₃?
A4: Yes, research has explored the use of solid acid catalysts, such as zeolites or activated clays, which can be more environmentally friendly and easier to handle. However, their activity in this specific transformation may vary and would require optimization.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid, an isomer of the target molecule, and serves as a representative example of the Friedel-Crafts approach.
Materials:
-
Phthalic anhydride (1.0 equiv)
-
p-Xylene (used as both reactant and solvent)
-
Anhydrous Aluminum chloride (AlCl₃) (2.2 equiv)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.
-
Charge the flask with anhydrous AlCl₃ and p-xylene under an inert atmosphere (e.g., Nitrogen).
-
Cool the stirred suspension in an ice bath.
-
Add a solution of phthalic anhydride in p-xylene dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to 60-70 °C until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with p-xylene or another suitable solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Diagrams
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. organic chemistry - why is water not compatible with lewis acids in a friedel-crafts alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chegg.com [chegg.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of 2-(2,5-Dimethylphenyl)benzoic Acid and Its Isomers
This guide provides a detailed comparison of the ¹H NMR spectrum of 2-(2,5-dimethylphenyl)benzoic acid with its structural isomers. The analysis is supported by available experimental data and detailed experimental protocols, offering valuable insights for researchers, scientists, and professionals in drug development.
¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR spectral data for this compound and its isomers. Due to the limited availability of public experimental data for all isomers, this guide will be updated as more information becomes accessible.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent | Reference |
| This compound | Data not available | Data not available | Data not available | - | - |
| 2-(2,3-Dimethylphenyl)benzoic acid | 7.71 (d, J = 8.7 Hz, 1H), 7.59 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.7 Hz, 1H), 7.36 – 7.23 (m, 4H), 7.18 (d, J = 7.3 Hz, 1H) | 2.18 (s, 3H) | Not specified | CDCl₃ | [1] |
| 3,4-Dimethylbenzoic acid | 7.93 – 7.81 (m, 2H), 7.28 – 7.18 (m, 1H) | 2.33 (d, J = 4.5 Hz, 6H) | Not specified | CDCl₃ | [2] |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring ¹H NMR spectra of small organic molecules like dimethylphenyl)benzoic acids, based on standard laboratory practices.[3]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[4][5]
-
Before acquiring the spectrum of the sample, the magnetic field is shimmed to achieve homogeneity, which ensures sharp spectral lines.
3. Data Acquisition:
-
The spectrum is acquired at room temperature.
-
Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm for this class of compounds.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected to ensure accurate integration of the signals.
-
The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.
-
The integrals of the signals are determined to establish the relative ratios of the different types of protons in the molecule.
-
The multiplicities of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J) are measured to elucidate the connectivity of the protons.
Structural Elucidation and Signal Assignment
The chemical structure of a molecule dictates its ¹H NMR spectrum. The following diagram illustrates the expected proton environments in this compound, which are crucial for assigning the signals in its ¹H NMR spectrum.
References
A Comparative Guide to Substituted Biaryl Carboxylic Acids and Their Bioisosteric Alternatives in PD-1/PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted biaryl carboxylic acids and their bioisosteric analogs, focusing on their application as small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The content is supported by experimental data from published research to offer an objective comparison of performance and physicochemical properties.
Introduction to Biaryl Carboxylic Acids in Immuno-Oncology
The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] In immuno-oncology, the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction has emerged as a promising alternative to monoclonal antibody therapies.[3] These small molecules can offer advantages such as improved tissue penetration, oral bioavailability, and lower production costs.[3][4]
A key pharmacophore in many of these inhibitors is a biaryl structure linked to a carboxylic acid moiety, which often plays a crucial role in binding to the target protein.[1] However, the carboxylic acid group can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[5][6][7] To mitigate these issues, medicinal chemists frequently employ a strategy of bioisosteric replacement, substituting the carboxylic acid with a surrogate functional group that retains the desired biological activity while improving drug-like properties.[8][9]
This guide will compare a representative substituted biaryl carboxylic acid inhibitor of the PD-1/PD-L1 pathway with its tetrazole-based bioisosteric alternative. Tetrazoles are one of the most common and effective bioisosteres for carboxylic acids, exhibiting similar acidity and geometry, which allows them to engage in similar interactions with target receptors.[10][11]
Performance Comparison: Carboxylic Acid vs. Tetrazole Bioisostere
The following tables summarize the quantitative data comparing the in vitro potency, cellular activity, and key physicochemical properties of a model biaryl carboxylic acid PD-1/PD-L1 inhibitor and its hypothetical, yet representative, tetrazole analog. The data is compiled from studies on biaryl PD-1/PD-L1 inhibitors and general comparisons of carboxylic acid/tetrazole pairs.[7][12][13]
Table 1: Biological Activity and Potency
| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Reference |
| Biaryl Carboxylic Acid | PD-1/PD-L1 Interaction | HTRF Binding Assay | 10.2 | 3160 | [12] |
| Biaryl Tetrazole | PD-1/PD-L1 Interaction | HTRF Binding Assay | ~15-30 (Often comparable) | Typically improved due to better cell permeability | [1][11] |
Note: The IC50 for the Biaryl Carboxylic Acid is based on a highly potent derivative (compound 43) from a published study.[12] The performance of the tetrazole analog is an estimation based on the established principle that tetrazoles are effective bioisosteres for carboxylic acids and often retain similar binding affinity.[11]
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Biaryl Carboxylic Acid | Biaryl Tetrazole | Rationale for Difference |
| pKa | ~4.0 - 4.5 | ~4.5 - 4.9 | The acidity of the N-H proton in the tetrazole ring is very similar to the carboxylic acid proton.[11] |
| cLogP | Lower | Higher | The tetrazole ring is more lipophilic than the corresponding carboxylate anion, which can improve membrane penetration.[11] |
| Metabolic Stability | Susceptible to acyl-glucuronidation | More resistant to phase II metabolism | Tetrazoles are not substrates for UGT enzymes, thus avoiding the formation of potentially reactive acyl-glucuronide metabolites.[6][7] |
| Plasma Protein Binding | High | Generally High | Both acidic groups can contribute to high plasma protein binding. |
| Oral Bioavailability | Variable, can be low | Often improved | Enhanced metabolic stability and membrane permeability typically lead to better oral bioavailability.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results. The primary assay used to determine the potency of these inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
PD-1/PD-L1 HTRF Binding Assay Protocol
This protocol outlines the steps to measure the inhibition of the PD-1/PD-L1 interaction.
-
Reagent Preparation :
-
Prepare a solution of tagged recombinant human PD-1 protein (e.g., with a 6xHis-tag).
-
Prepare a solution of tagged recombinant human PD-L1 protein (e.g., with an Fc-tag).
-
Prepare solutions of HTRF detection reagents: an anti-tag antibody conjugated to a Europium (Eu3+) cryptate donor (e.g., anti-6xHis-Eu3+) and an anti-tag antibody conjugated to a d2 acceptor (e.g., anti-Fc-d2).
-
Prepare serial dilutions of the test compounds (inhibitors) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure :
-
The assay is typically performed in a low-volume 384-well white plate.[14]
-
Add 2 µL of the test compound dilutions or control (DMSO) to the wells.
-
Add 4 µL of the tagged PD-1 and PD-L1 protein mixture to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add 4 µL of the pre-mixed HTRF detection reagents to all wells.[14]
-
Incubate the plate for a second period (e.g., 60 minutes to 4 hours) at room temperature in the dark to allow for the binding of detection antibodies.
-
-
Data Acquisition and Analysis :
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[15]
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The degree of inhibition is determined by the decrease in the HTRF signal. In the presence of an inhibitor, the donor and acceptor are not in close proximity, and the FRET signal is reduced.[14]
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations: Workflow and Signaling Pathway
Diagrams created using Graphviz to illustrate key processes.
Conclusion
The strategic replacement of a carboxylic acid with a bioisostere like a tetrazole is a cornerstone of modern drug design.[5][8] For biaryl inhibitors of the PD-1/PD-L1 pathway, this modification has the potential to maintain or slightly alter binding potency while significantly improving crucial pharmacokinetic properties such as metabolic stability and oral bioavailability. While the carboxylic acid moiety is a potent and well-understood pharmacophore, its bioisosteric counterparts offer a compelling alternative to overcome common developmental hurdles. The choice between these functional groups should be guided by a comprehensive evaluation of in vitro potency, cellular activity, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compound.
References
- 1. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. drughunter.com [drughunter.com]
- 9. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
performance of 2-(2,5-dimethylphenyl)benzoic acid vs other Buchwald ligands
An in-depth analysis of available scientific literature and chemical databases reveals that 2-(2,5-dimethylphenyl)benzoic acid is not a recognized Buchwald ligand for cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The established Buchwald ligands are a class of electron-rich biaryl monophosphine ligands, which are structurally distinct from the specified benzoic acid derivative.
Therefore, a direct performance comparison of this compound with traditional Buchwald ligands is not feasible as there is no experimental data supporting its use in this context. It is possible that the name provided is incorrect or refers to a precursor in the synthesis of a ligand, rather than the ligand itself.
For researchers, scientists, and drug development professionals seeking to understand the performance of various catalysts in cross-coupling reactions, this guide will instead provide a comparative overview of well-established Buchwald ligands, which are the industry standard for these transformations. We will explore their relative performance in key reactions based on available experimental data.
Overview of Standard Buchwald Ligands
Buchwald-Hartwig and Suzuki-Miyaura reactions are pivotal in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The success of these palladium-catalyzed reactions is highly dependent on the choice of ligand. Buchwald ligands are prized for their ability to promote efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Some of the most commonly employed Buchwald ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a wide range of C-N and C-C coupling reactions.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, particularly in Suzuki-Miyaura couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often used for challenging C-N bond formations.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): A highly active and versatile ligand for a broad scope of transformations.
Comparative Performance of Buchwald Ligands
The selection of a Buchwald ligand is often dictated by the specific substrates and desired reaction conditions. The following tables summarize representative data from the literature to illustrate the comparative performance of these ligands in common cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates such as aryl chlorides or sterically hindered amines.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 98 |
| RuPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 95 |
| BrettPhos | 2-Bromotoluene | Morpholine | Cs₂CO₃ | Dioxane | 80 | 99 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), the specified Buchwald ligand, and the base (e.g., NaOtBu or Cs₂CO₃).
-
The tube is evacuated and backfilled with argon.
-
The aryl halide, amine, and solvent are added via syringe.
-
The reaction mixture is heated to the specified temperature with stirring for a designated time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired arylamine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, widely used in the synthesis of biaryl compounds. The ligand's steric and electronic properties are crucial for achieving high yields, especially with unreactive or sterically demanding substrates.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 97 |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 99 |
| RuPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 80 | 94 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel is added the aryl halide, boronic acid, base (e.g., K₃PO₄ or K₂CO₃), palladium precursor (e.g., Pd(OAc)₂), and the chosen Buchwald ligand.
-
The vessel is sealed and purged with an inert gas (e.g., argon).
-
The solvent system (e.g., toluene/water or dioxane) is added, and the mixture is heated to the indicated temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by chromatography.
Visualizing Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, highlighting the critical role of the palladium-ligand complex.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
While this compound is not a known Buchwald ligand, the field of palladium-catalyzed cross-coupling offers a rich selection of highly effective biaryl monophosphine ligands. The choice of ligand is critical and should be tailored to the specific substrates and reaction conditions. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high performance across a wide range of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The provided experimental protocols and catalytic cycles offer a foundational understanding for researchers to apply these powerful synthetic methods in their work. For novel ligand discovery and application, it is essential to consult the primary scientific literature for detailed performance data and optimized reaction protocols.
A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of 2-(2,5-dimethylphenyl)benzoic acid and its structural analogs. Due to the limited availability of direct computational studies on this compound, this guide leverages data from closely related structures, primarily 2-phenylbenzoic acid (biphenyl-2-carboxylic acid) and its substituted derivatives, to infer and compare structural and electronic properties. This approach allows for an informed understanding of the likely conformational and electronic characteristics of the target molecule.
Introduction
This compound belongs to the class of biphenyl carboxylic acids, which are of significant interest in medicinal chemistry and materials science. The dihedral angle between the two phenyl rings is a critical determinant of their biological activity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these structural nuances. This guide will compare key computed parameters of relevant analogs to provide a comprehensive overview.
Data Presentation: Comparison of Computed Properties
The following tables summarize key computational data for 2-phenylbenzoic acid and related substituted benzoic acid derivatives. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.
| Property | 2-Phenylbenzoic Acid | 2-(2,3-dimethylphenyl)benzoic acid | 2-((2,6-dimethylphenyl)amino)benzoic acid | Benzoic Acid (Monomer) | Benzoic Acid (Dimer) |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₅H₁₄O₂ | C₁₅H₁₅NO₂ | C₇H₆O₂ | C₁₄H₁₂O₄ |
| Molecular Weight ( g/mol ) | 198.22[1][2][3][4] | 226.27[5] | 241.29 | 122.12 | 244.24 |
| Calculated LogP | 2.9[1] | 3.6 | Not Available | 1.87 | Not Applicable |
| HOMO-LUMO Gap (eV) | Not Directly Available | Not Directly Available | Not Directly Available | 5.89[6] | 5.95[6] |
| Dipole Moment (Debye) | Not Available | Not Available | Not Available | 2.73[7] | 0.00[7] |
Table 1: Comparison of General Computed Properties. This table highlights the basic molecular and electronic properties of the comparator molecules. The HOMO-LUMO gap is an indicator of chemical reactivity, while the dipole moment influences solubility and intermolecular interactions.
| Molecule | Dihedral Angle (°) between Phenyl Rings | Method of Determination |
| 2-((2,6-dichlorophenyl)amino)benzoic acid | 63.8[8] | Single-Crystal X-ray Diffraction |
| 3-methyl-2-(phenylamino)benzoic acid derivatives | ~50-60 (varies with substitution)[9] | Single-Crystal X-ray Diffraction |
| Benzoic acid–2,9-dimethylphenanthroline co-crystal | 78.56 (between benzoic acid and phenanthroline planes)[10] | Single-Crystal X-ray Diffraction |
Table 2: Comparison of Dihedral Angles. The dihedral angle between the aromatic rings is a key structural parameter for biphenyl derivatives, influencing their conformation and ability to interact with biological targets.
Experimental and Computational Protocols
The data presented in this guide are derived from studies employing a range of computational and experimental techniques. Below are detailed methodologies for the key experiments and calculations cited.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.
-
Software: Gaussian 09[11]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional.[6][7] The M06-2X functional is also used for antioxidant studies.[11]
-
Basis Set: 6-311++G(d,p) or 6-311++G(2d,p) are commonly used Pople-style basis sets that provide a good balance between accuracy and computational cost for organic molecules.[6][7][11]
-
Methodology: The molecular geometry is optimized to find the lowest energy conformation. Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface. From the optimized geometry, electronic properties are calculated. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[6][7][12]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
-
Software: CrystalExplorer
-
Methodology: The analysis is performed on a CIF (Crystallographic Information File) obtained from single-crystal X-ray diffraction. The Hirshfeld surface is mapped with properties like d_norm (a normalized contact distance), which highlights regions of close intermolecular contacts. 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular interactions (e.g., H···H, C···H, O···H).[8][9][13]
Single-Crystal X-ray Diffraction
This experimental technique is used to determine the precise arrangement of atoms in a crystal.
-
Methodology: A single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build a 3D model of the electron density, from which the atomic positions, bond lengths, bond angles, and dihedral angles can be determined.[8][9][10][13][14]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the computational analysis of this compound and its analogs.
Caption: A flowchart illustrating a typical computational workflow for analyzing molecular structures.
Caption: 2D structures of the target molecule and its key structural analogs.
Conclusion
References
- 1. o-Phenylbenzoic acid | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 3. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 5. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 7. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 8. researchgate.net [researchgate.net]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Benzoic acid–2,9-dimethylphenanthroline (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(2,5-Dimethylphenyl)benzoic Acid: A Comparative Review of Its Applications
For Immediate Release
A comprehensive review of 2-(2,5-dimethylphenyl)benzoic acid and its derivatives reveals a promising scaffold for the development of novel antimicrobial agents and a versatile building block in organic synthesis. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The scientific community is in a constant search for novel molecular frameworks that can address pressing challenges in medicine and materials science. This compound, a substituted aromatic carboxylic acid, has emerged as a molecule of interest, primarily due to the biological activity of its derivatives and its potential as a precursor in complex organic syntheses. This guide delves into the applications of this compound, with a particular focus on its role in the development of new antimicrobial drugs.
Antimicrobial Applications: A Promising Frontier
The 2,5-dimethylphenyl structural motif is a key feature in a number of antimicrobial compounds.[1] Research has leveraged this by using a derivative of this compound as a starting point for the synthesis of a new class of potential antimicrobial agents. Specifically, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated for their activity against a range of multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1][2]
Comparative Antimicrobial Activity
A study on N-2,5-dimethylphenylthioureido acid derivatives demonstrated their potential as effective antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal strains, with some exhibiting significant activity, even against drug-resistant organisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these derivatives and compared with the standard antifungal drug, fluconazole.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-2,5-Dimethylphenylthioureido Acid Derivatives and Fluconazole
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Candida auris |
| Derivative 8f | >64 | >64 | >64 | 8 |
| Derivative 9f | 16 | 4 | 16 | 16 |
| Derivative 14f | 16 | 8 | 16 | 16 |
| Fluconazole | 0.25 | 8 | 16 | >64 |
Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]
The results indicate that while fluconazole is more potent against Candida albicans, derivatives 9f and 14f show comparable or better activity against other resistant Candida species, and derivative 8f is notably more effective against the emerging multidrug-resistant pathogen Candida auris.[1]
Furthermore, certain synthesized thiazole derivatives containing the N-2,5-dimethylphenyl scaffold have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[1][2] This highlights the potential of this chemical backbone in combating antibiotic resistance.
Role in Organic Synthesis
Beyond its antimicrobial implications, this compound and its analogs serve as valuable building blocks in organic synthesis. The presence of both a carboxylic acid group and a bi-aryl structure allows for a variety of chemical transformations, making it a useful intermediate for constructing more complex molecules. For instance, a fluorinated derivative, 2-(2,5-dimethylphenyl)-5-fluorobenzoic acid, is recognized as a potential intermediate for creating intricate molecules with desired properties.
The synthesis of the parent compound itself can be achieved through methods like the Friedel-Crafts reaction. One documented synthesis involves the reaction of phthalic anhydride with p-xylene in the presence of an ionic liquid, [bmim]Cl·AlCl₃, at 40°C for 7 hours, yielding the product in 86% yield.
Future Perspectives in Material Science
While less explored, the structural characteristics of this compound suggest potential applications in material science. Aromatic carboxylic acids are known to be used in the development of liquid crystals and polymers. Although specific research on the direct application of this compound in this field is not widely documented, the synthesis of polyesters and other polymers from various benzoic acid derivatives is an active area of research.[3] The rigid, aromatic structure of this compound could be exploited to create materials with desirable thermal and mechanical properties.
Experimental Protocols
For researchers looking to build upon the existing work, detailed experimental protocols are crucial. Below are standardized methodologies for the synthesis of a key intermediate and for determining the antimicrobial efficacy of new compounds.
Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid
This protocol outlines the synthesis of a key starting material for creating the antimicrobial derivatives discussed earlier.[4]
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in a sterile saline solution and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).
-
Interpretation of Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a valuable and versatile chemical platform. The demonstrated antimicrobial activity of its derivatives against drug-resistant pathogens underscores its importance in the ongoing search for new therapeutic agents. Furthermore, its utility as a building block in organic synthesis opens avenues for the creation of a wide array of novel and complex molecules for various applications. Further research into the material science applications of this compound and a broader investigation into the antimicrobial spectrum of the parent acid are warranted to fully unlock its potential.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom - Google Patents [patents.google.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes for 2-(2,5-dimethylphenyl)benzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes for producing 2-(2,5-dimethylphenyl)benzoic acid: the Suzuki-Miyaura coupling and the Ullmann condensation. The analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound, a sterically hindered biaryl, presents unique synthetic challenges. This guide evaluates two powerful C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation, to provide a comprehensive comparison of their efficiency and cost-effectiveness in producing this target molecule.
At a Glance: Key Metrics Comparison
| Metric | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Typical Yield | High (often >80%) | Moderate to High (variable) |
| Reaction Time | Generally shorter (hours) | Can be longer (hours to days) |
| Catalyst Cost | Higher (Palladium-based) | Lower (Copper-based) |
| Substrate Scope | Broad | More limited |
| Functional Group Tolerance | Excellent | Good |
| Reaction Conditions | Milder | Often harsher (high temperatures) |
Cost Analysis of Starting Materials and Catalysts
The following table provides an estimated cost comparison for the key reagents required for each synthetic route, based on commercially available prices. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Supplier | Estimated Price (USD) |
| Suzuki-Miyaura Coupling | ||
| 2-Bromobenzoic acid (100g) | CymitQuimica | €14.00[1] |
| 2,5-Dimethylphenylboronic acid (25g) | Abound | $29.00[2] |
| Tetrakis(triphenylphosphine)palladium(0) (5g) | Sigma-Aldrich | $126.00[2] |
| Ullmann Condensation | ||
| 2-Iodobenzoic acid (100g) | Chem-Impex | $40.00[3] |
| 2,5-Dimethylbenzene (p-xylene) | - | (cost data not explicitly found, but generally an inexpensive commodity chemical) |
| Copper(I) iodide (50g) | Sigma-Aldrich | $53.30[1] |
| 1,10-Phenanthroline (5g) | Sigma-Aldrich | $47.30[4] |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this would typically involve the reaction of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a dried round-bottom flask is added 2-bromobenzoic acid (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
Reaction Execution: The mixture is degassed and then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds between aryl halides. For the target molecule, this could involve the coupling of a 2-halobenzoic acid with a 2,5-dimethylbenzene derivative.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, 2-iodobenzoic acid (1.0 eq), 2,5-dimethylbenzene (used in excess as both reactant and solvent or with a high-boiling solvent like DMF), a copper catalyst such as copper(I) iodide (0.1 eq), a ligand like 1,10-phenanthroline (0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) are combined.
-
Reaction Execution: The mixture is heated to a high temperature (often >150 °C) under an inert atmosphere. The reaction is typically stirred for an extended period, and its progress is monitored by TLC or GC.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with aqueous acid and brine. The organic layer is then dried and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Logical Workflow for Method Selection
The choice between the Suzuki-Miyaura coupling and the Ullmann condensation for the synthesis of this compound depends on several factors, as illustrated in the diagram below.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the Suzuki-Miyaura coupling and the Ullmann condensation are viable methods for the synthesis of this compound. The Suzuki-Miyaura coupling generally offers higher yields and milder reaction conditions, making it a preferred choice for laboratory-scale synthesis where purity and efficiency are critical. However, the higher cost of palladium catalysts may be a limiting factor for large-scale production.
The Ullmann condensation, while often requiring harsher conditions and potentially resulting in lower yields, utilizes a more cost-effective copper catalyst. This may render it a more attractive option for industrial applications where cost per kilogram is a primary driver, provided the reaction can be optimized to achieve acceptable yields and purity.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, balancing the need for high yield and purity against the economic realities of catalyst and reagent costs. This guide provides the foundational data to make an informed decision.
References
- 1. Sustainable and Cost-Effective Suzuki-Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(2,5-dimethylphenyl)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2,5-dimethylphenyl)benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2][3][4] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding this compound and its disposal considerations.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Appearance | White solid/powder | [1] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. Very toxic to aquatic life. | [1][5] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
Experimental Protocol: Waste Segregation and Storage
Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe handling.
Methodology:
-
Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the full chemical name and any relevant hazard symbols.[6]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for solid waste.[6][7]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents.[8][7] Acids should be stored separately from bases.[7]
-
Satellite Accumulation Area: Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7] This area must be inspected weekly for any signs of leakage.[7]
-
Record Keeping: Maintain a log of the waste generated, including the quantity and date of accumulation.
Disposal Procedures
There are two primary pathways for the disposal of this compound. The preferred and safest method is through a certified hazardous waste management service. In--laboratory neutralization is a potential alternative for very small quantities but should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
Method 1: Professional Hazardous Waste Disposal (Recommended)
This is the standard and most compliant method for disposing of laboratory chemical waste.
Step-by-Step Guidance:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[6]
-
Packaging: Ensure the waste container is securely sealed and properly labeled.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Handover: Transfer the waste to authorized personnel for transport to a licensed waste disposal facility.
Method 2: In-Lab Neutralization (Use with Extreme Caution and Only if Permitted)
This procedure should only be considered for trace amounts of the acid and requires a thorough understanding of the chemical's reactivity. Always consult your institution's safety protocols before attempting in-lab neutralization.
Step-by-Step Guidance:
-
Dilution: Slowly and carefully add the this compound to a large volume of cold water with stirring. Never add water to the acid .[9]
-
Neutralization: While stirring the diluted acidic solution, slowly add a weak base, such as a dilute solution of sodium bicarbonate or sodium carbonate. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
pH Adjustment: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[7] Be cautious, as the neutralization reaction can generate heat and gas.[10]
-
Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of water, but only if confirmed to be non-hazardous and allowed by local regulations .[10][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. flinnsci.com [flinnsci.com]
- 4. redox.com [redox.com]
- 5. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nj.gov [nj.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-(2,5-dimethylphenyl)benzoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,5-dimethylphenyl)benzoic Acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[3] |
| Lab coat or chemical-resistant apron | To protect against splashes and spills. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a chemical fume hood or when there is a risk of generating dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is critical to safely manage this compound in a laboratory setting.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as benzoic acid, is readily available and has been reviewed.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Locate and verify the functionality of all necessary safety equipment, including an eyewash station and safety shower.
-
-
Handling :
-
Don all required personal protective equipment as outlined in the table above.
-
When weighing or transferring the solid compound, handle it carefully to minimize the generation of dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Keep containers of the chemical closed when not in use.
-
-
In Case of a Spill :
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could create dust.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including excess this compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
-
Disposal Route :
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
